3,9-Perylenedicarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
perylene-3,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPOODQJUWAHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213016 | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6364-19-8 | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6364-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006364198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-perylenedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 3,9-Perylenedicarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 3,9-Perylenedicarboxylic Acid
Abstract
This compound (PDA) is a pivotal polycyclic aromatic hydrocarbon that serves as a fundamental building block in the synthesis of high-performance materials. Its rigid, planar perylene core imparts exceptional thermal stability and unique optoelectronic properties, which are further tunable through its carboxylic acid functionalities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, chemists, and materials scientists. We delve into its structural and electronic characteristics, solubility profile, spectroscopic behavior, and electrochemical properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis, purification, and characterization, aiming to equip researchers with the practical knowledge required to effectively utilize this versatile intermediate in the development of next-generation organic electronics, high-performance pigments, and advanced functional materials.
Perylene and its derivatives represent a premier class of organic materials, renowned for their robust chemical, thermal, and photochemical stability. Among these, this compound stands out as a critical intermediate. Its structure combines the large, electron-rich perylene aromatic system with two carboxylic acid groups positioned at the 3 and 9 positions. This strategic placement allows for a wide range of chemical modifications, most notably esterification and amidation, to produce a vast library of functional molecules.[1]
The derivatives of this compound are integral to the development of:
-
Organic Electronics: Including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where the perylene core acts as a high-mobility semiconductor.[2]
-
High-Performance Pigments: Yielding materials with exceptional lightfastness and vibrant colors, such as the well-known "Solvent Green 5" (diisobutyl perylene-3,9-dicarboxylate).[1][3]
-
Fluorescent Probes and Sensors: Leveraging the high fluorescence quantum yield of the perylene core for applications in advanced imaging and diagnostics.
Understanding the fundamental physicochemical properties of the parent dicarboxylic acid is therefore paramount for designing and synthesizing new materials with tailored functionalities.
Molecular and Structural Properties
The defining feature of this compound is its large, planar polycyclic aromatic hydrocarbon (PAH) core, which dictates its electronic and photophysical behavior.
Core Molecular Attributes
A summary of the fundamental molecular properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₂O₄ | [4] |
| Molecular Weight | 340.33 g/mol | [4] |
| CAS Number | 6364-19-8 | [4] |
| Appearance | Dark-colored powder | [1] |
| Predicted Density | 1.538 g/cm³ | N/A |
| Predicted pKa | ~3.03 | N/A |
Chemical Structure Diagram
The chemical structure, consisting of the perylene core with carboxylic acid groups at the 3 and 9 positions, is depicted below.
Caption: 2D structure of this compound.
Physicochemical Characterization
Solubility Profile
The solubility of this compound is governed by a balance between its large, nonpolar aromatic core and its two polar carboxylic acid groups.
-
General Behavior: It exhibits poor solubility in water and nonpolar organic solvents like hexane and toluene due to the dominance of the large aromatic surface area.
-
Polar Aprotic Solvents: It shows limited to moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), particularly upon heating. These solvents can effectively solvate the carboxylic acid groups.
-
Aqueous Base: The molecule is readily soluble in aqueous basic solutions (e.g., NaOH, KOH, Na₂CO₃). The deprotonation of the carboxylic acid groups to form carboxylate salts dramatically increases polarity and facilitates dissolution in water.[5] This property is crucial for purification and certain reaction conditions.
Expert Insight: The poor solubility in common organic solvents is a significant challenge in its application. For synthetic modifications, it is often converted to a more soluble ester derivative or reacted as a suspension in a high-boiling-point solvent.
Thermal Properties
The perylene backbone confers exceptional thermal stability.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature.[6] For this compound, one would expect to see high thermal stability, with decomposition likely occurring above 400 °C. The initial mass loss event would correspond to decarboxylation.
-
Differential Scanning Calorimetry (DSC): DSC can identify phase transitions such as melting, crystallization, and glass transitions.[7] Due to its rigid structure and strong intermolecular hydrogen bonding between carboxylic acid groups, this compound has a very high melting point and typically decomposes before melting under atmospheric pressure.
Spectroscopic and Electrochemical Analysis
UV-Visible Absorption and Fluorescence Spectroscopy
The optical properties are dominated by the π-conjugated system of the perylene core.
-
UV-Vis Absorption: In a suitable organic solvent, the absorption spectrum is expected to show a characteristic, well-resolved vibronic structure in the blue-green region of the visible spectrum (~400-470 nm).[8][9] This arises from the S₀ → S₁ (π-π*) electronic transition, with the fine structure corresponding to different vibrational energy levels. The carboxylic acid groups act as weak electron-withdrawing groups and are expected to cause a slight red-shift compared to unsubstituted perylene.[10]
-
Fluorescence Emission: Upon excitation into its absorption bands, this compound is expected to exhibit strong fluorescence with a characteristic emission spectrum that is a near mirror image of its absorption spectrum.[10] The emission is typically in the green-yellow region of the spectrum. The high fluorescence quantum yield is a hallmark of the perylene chromophore.
Experimental Protocol: Spectroscopic Characterization
This protocol outlines the standard procedure for acquiring UV-Vis absorption and fluorescence spectra.
-
Solution Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of this compound in a suitable spectroscopic-grade solvent (e.g., DMSO or DMF). Ensure complete dissolution, using sonication if necessary.
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorption spectrum from approximately 300 nm to 600 nm.
-
Identify the absorption maxima (λ_max).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at one of its absorption maxima (e.g., ~430 nm).
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
Identify the emission maxima (λ_em).
-
Electrochemical Behavior
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of this compound and estimate the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11]
-
Redox Properties: The extended π-system of the perylene core allows it to readily accept and donate electrons. The molecule is expected to undergo two reversible one-electron reductions and at least one reversible one-electron oxidation.[12] The carboxylic acid groups are electron-withdrawing and will shift the reduction potentials to be less negative (easier to reduce) and the oxidation potential to be more positive (harder to oxidize) compared to unsubstituted perylene.
-
HOMO/LUMO Estimation: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) waves can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).[11]
Synthesis and Purification
A reliable and scalable synthesis is crucial for the widespread use of this compound. One common and effective method involves the oxidative hydrolysis of the commercially available 3,4,9,10-Perylenetetracarboxylic dianhydride.
Synthesis Workflow Diagram
Caption: Workflow for synthesis from 3,4,9,10-Perylenetetracarboxylic dianhydride.
Experimental Protocol: Synthesis from PTCDA
This protocol is adapted from established literature procedures.
Materials:
-
3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA)
-
Potassium hydroxide (KOH)
-
Deionized water
-
10% Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (NaCl) solution
-
High-pressure autoclave reactor
Procedure:
-
Reactant Preparation: In a beaker, dissolve 40 g of potassium hydroxide in 200 mL of deionized water. To this solution, add 40 g of 3,4,9,10-Perylenetetracarboxylic dianhydride. Stir thoroughly to create a slurry and heat to 90 °C.
-
Reaction: Transfer the hot reaction mixture into a stainless-steel autoclave. Seal the reactor.
-
Heating Cycle: Slowly heat the autoclave to 200 °C over approximately 3 hours. The internal pressure will rise. Maintain the reaction at 200 °C for 20 hours.
-
Work-up:
-
Allow the autoclave to cool completely to room temperature.
-
Carefully transfer the reaction solution to a large beaker.
-
While stirring, slowly add 10% HCl solution to adjust the pH to between 8 and 9.
-
Filter the solution to remove any unreacted starting material or insoluble byproducts.
-
Collect the filtrate and continue to slowly add 10% HCl solution with vigorous stirring until the pH reaches 2-3. A large amount of dark-colored solid will precipitate.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake twice with 200 mL portions of saturated NaCl solution. This helps to remove residual HCl and inorganic salts.
-
Dry the filter cake thoroughly in a vacuum oven to yield the final this compound product.
-
Trustworthiness and Causality: The use of a strong base (KOH) at high temperature and pressure facilitates the oxidative decarboxylation of the anhydride at the 4 and 10 positions, while the 3 and 9 positions remain as carboxylic acids. The two-step pH adjustment is a critical purification step: at pH 8-9, the desired dicarboxylate product is soluble while less acidic impurities may not be. Subsequent acidification to pH 2-3 protonates the carboxylate groups, causing the pure product to precipitate out of the solution.
Conclusion
This compound is a high-value chemical intermediate whose robust physicochemical properties make it an indispensable platform for materials innovation. Its exceptional thermal stability, strong fluorescence, and versatile redox chemistry, all stemming from its perylene core, provide a rich foundation for development. While its low solubility in common solvents presents a handling challenge, this can be overcome through conversion to derivatives or by leveraging its solubility in aqueous base. The detailed synthetic and characterization protocols provided herein offer a practical framework for researchers to harness the full potential of this remarkable molecule in creating the next generation of advanced organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof - Google Patents [patents.google.com]
- 3. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. ossila.com [ossila.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction: The Molecular Portrait of 3,9-Perylenedicarboxylic Acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,9-Perylenedicarboxylic Acid
Perylene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their exceptional photophysical properties, thermal stability, and robust chemical nature.[1] Among these, this compound (C₂₂H₁₂O₄, CAS: 6364-19-8) emerges as a molecule of significant interest.[2] Its rigid, planar perylene core provides a large π-conjugated system, while the carboxylic acid groups at the 3 and 9 positions offer reactive handles for further chemical modification, such as esterification or amidation, and influence its solubility and intermolecular interactions.
The precise structural elucidation and purity assessment of such molecules are paramount for their application in materials science, organic electronics, and drug development. Spectroscopic analysis provides an indispensable, non-destructive toolkit for achieving this. This guide offers a comprehensive exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data for this compound. By grounding our analysis in the fundamental principles of spectroscopy and drawing comparisons with related structures, we will construct a detailed "spectral fingerprint" for this compound, providing researchers with a robust framework for its identification and characterization.
Part 1: A Unified Approach to Spectroscopic Characterization
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. For a molecule like this compound, a logical workflow ensures that each spectroscopic technique provides complementary information, leading to an unambiguous structural assignment.
Experimental Workflow: From Sample to Structure
The process begins with meticulous sample preparation, a critical step given that perylene derivatives are often characterized by low solubility.[1] A suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) must be chosen for NMR analysis, while IR may be conducted on a solid sample (KBr pellet or ATR) and UV-Vis requires a dilute solution in a UV-transparent solvent (e.g., DMSO, DMF, THF).
Caption: General workflow for the spectroscopic characterization of this compound.
Part 2: Infrared (IR) Spectroscopy: Identifying the Functional Framework
Infrared spectroscopy probes the vibrational modes of molecules, making it exceptionally powerful for identifying functional groups. The IR spectrum of this compound is expected to be dominated by features arising from the carboxylic acid moieties and the aromatic perylene core.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR crystal.
-
Sample Preparation: A small amount of the solid, dry this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.
Expected IR Absorption Data
The spectrum can be understood by dissecting the molecule into its constituent parts: the carboxylic acid groups and the aromatic backbone. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the position and shape of the O-H and C=O stretching bands.[3]
| Frequency Range (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale & References |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | The broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.[3][4][5] |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium, sharp | Associated with the sp² C-H bonds of the perylene core. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp | Conjugation with the aromatic ring and hydrogen bonding typically place this absorption around 1710-1680 cm⁻¹.[4][5] |
| 1600 - 1450 | C=C stretch (Aromatic) | Medium to strong, multiple bands | Characteristic skeletal vibrations of the polycyclic aromatic framework. |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium, broad | Coupled with O-H in-plane bending. |
| 950 - 910 | O-H bend (Out-of-plane) | Broad, medium | Another characteristic band for dimeric carboxylic acids.[3] |
| 850 - 750 | C-H bend (Out-of-plane) | Strong | The specific pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |
Part 3: UV-Visible Spectroscopy: Probing the π-Conjugated Core
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by intense absorptions corresponding to π→π* transitions within the extensive conjugated system of the perylene core.[6][7] The appearance of these spectra is often characterized by fine vibronic structure.
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., DMSO, THF).
-
Sample Preparation: Prepare a stock solution of known concentration. Create a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Data Acquisition: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference. The sample cuvette is placed in the sample beam path, and the spectrum is recorded, typically from 800 nm down to 250 nm.
Expected UV-Vis Absorption Data
The perylene chromophore typically displays several strong absorption bands in the visible and near-UV regions.[8] The longest wavelength absorption (λ_max) corresponds to the HOMO→LUMO transition (S₀→S₁).
| Wavelength Range (nm) | Transition | Expected Appearance | Rationale & References |
| 450 - 550 | S₀ → S₁ (π→π) | Strong, with vibronic fine structure | This is the characteristic, lowest-energy absorption band for the perylene core, responsible for its color. The exact position can be influenced by substituents and solvent.[9][10] |
| 350 - 450 | S₀ → S₂ (π→π) | Very strong | Higher energy electronic transitions within the extensive π-system.[7][8] |
| < 350 | Higher Energy π→π* | Multiple strong bands | Transitions to higher excited states (S₀→Sₙ) are expected at shorter wavelengths.[11] |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise atom-by-atom connectivity of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, a complete structural picture can be assembled.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C and its longer relaxation times, many more scans are required (several hours of acquisition time may be necessary). A larger pulse angle (~90°) and a longer relaxation delay (5-10 s) or the use of a relaxation agent may be employed to ensure quantitative accuracy for quaternary carbons, though this is often not necessary for simple identification.
¹H NMR Analysis
The structure of this compound possesses a C₂ axis of symmetry, which simplifies the proton NMR spectrum by making several proton environments chemically equivalent. We expect a total of 6 unique signals: 5 from the aromatic protons and one from the two equivalent carboxylic acid protons.
Caption: Unique proton environments in this compound due to molecular symmetry.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Expected Coupling (J, Hz) | Integration | Rationale & References |
| -COOH | > 12.0 | broad singlet | - | 2H | Carboxylic acid protons are highly deshielded and their signal is often broad due to hydrogen bonding and exchange.[4][5][12] |
| H4, H10 | 8.5 - 8.8 | doublet | ³J ≈ 7-8 Hz | 2H | These protons are adjacent to the electron-withdrawing carboxylic acid groups, leading to significant deshielding. They are coupled only to H5/H11. |
| H2, H8 | 8.2 - 8.5 | doublet | ³J ≈ 7-8 Hz | 2H | Protons in the "bay region" of PAHs are typically deshielded. Coupled to H1/H7. |
| H1, H7 | 8.0 - 8.3 | doublet of doublets | ³J ≈ 7-8 Hz, ³J ≈ 7-8 Hz | 2H | Coupled to both H2/H8 and H12/H6. |
| H6, H12 | 7.8 - 8.1 | doublet | ³J ≈ 7-8 Hz | 2H | Coupled to H1/H7. |
| H5, H11 | 7.6 - 7.9 | doublet | ³J ≈ 7-8 Hz | 2H | Coupled to H4/H10. Expected to be the most upfield of the aromatic signals. |
¹³C NMR Analysis
The symmetry of the molecule also reduces the number of expected carbon signals. We anticipate 11 unique signals in the proton-decoupled ¹³C NMR spectrum: one for the carboxyl carbon and ten for the aromatic carbons (6 protonated, 4 quaternary).
Expected ¹³C NMR Data (in DMSO-d₆)
| Predicted δ (ppm) | Carbon Type | Rationale & References |
| 165 - 175 | C=O | The carboxylic acid carbon is the most deshielded carbon in the molecule.[5][13][14] |
| 135 - 120 | Aromatic C-H & C-q | The sp² carbons of the perylene core resonate in this typical aromatic region. Specific assignments are challenging without 2D NMR data (HSQC/HMBC), but quaternary carbons (those at ring junctions or bearing the -COOH group) are expected to be weaker and generally appear between 128-135 ppm, while protonated carbons will appear between 120-130 ppm.[13][15] |
Conclusion: An Integrated Spectroscopic Signature
The true power of spectroscopic characterization lies in the integration of all data points. The IR spectrum confirms the presence of the critical carboxylic acid functional groups. The UV-Vis spectrum verifies the integrity of the large, conjugated perylene chromophore. Finally, the ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the molecular skeleton, confirming the substitution pattern and overall structure. Together, these techniques provide a self-validating system, offering researchers and drug development professionals a high degree of confidence in the identity and purity of this compound.
References
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- 2. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Photochemistry of polycyclic aromatic hydrocarbons in cosmic water ice - II. Near UV/VIS spectroscopy and ionization rates | Astronomy & Astrophysics (A&A) [aanda.org]
- 9. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Substituent-dependent absorption and fluorescence properties of perylene bisimide radical anions and dianions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 11. aidic.it [aidic.it]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 3,9-Perylenedicarboxylic Acid in Organic Solvents
Abstract
3,9-Perylenedicarboxylic acid is a key intermediate in the synthesis of high-performance pigments and functional materials, most notably C.I. Solvent Green 5.[1][2] Its utility, however, is often hampered by its challenging solubility profile. This guide provides a comprehensive analysis of the molecular characteristics governing the solubility of this compound. We will delve into its theoretical solubility based on physicochemical properties, explore practical factors influencing its dissolution, and present strategies for its effective solubilization. This document includes a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to optimize their processes and synthetic routes.
Introduction: The Challenge of a Bifunctional Molecule
Perylene-based molecules are renowned for their robust, planar polycyclic aromatic hydrocarbon (PAH) core, which imparts exceptional thermal stability and unique photophysical properties.[1] However, this large, rigid structure also leads to strong intermolecular π-π stacking and high lattice energies, resulting in notoriously poor solubility in common organic solvents.[3][4]
This compound (PDCA) presents a classic chemical dichotomy. While its perylene backbone is profoundly hydrophobic, the two carboxylic acid groups introduced at the 3 and 9 positions are polar and hydrophilic. This dual nature dictates a complex and often frustrating solubility behavior that is highly dependent on the solvent system employed. Understanding and overcoming this solubility barrier is critical for researchers working on synthesis, purification, and application of PDCA and its derivatives.
Molecular Structure and Physicochemical Properties
The solubility behavior of a compound is fundamentally rooted in its structure and resulting physical properties. The key parameters for 3,9-PDCA are summarized below.
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₂₂H₁₂O₄ | - | [5][6] |
| Molecular Weight | 340.33 g/mol | Influences mass-based solubility measurements. | [5][6] |
| Predicted pKa | 3.03 ± 0.30 | Indicates acidic nature. The molecule is neutral and less soluble at low pH but will deprotonate to form a highly polar, more soluble dianion in basic conditions (pH > pKa). | [5] |
| Predicted XLogP3 | 4.8 | A high LogP value indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, dominated by the large aromatic core. | [5][6] |
| Hydrogen Bond Donor Count | 2 | The two -COOH groups can donate hydrogen bonds to acceptor solvents (e.g., alcohols, DMSO). | [5] |
| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms can accept hydrogen bonds from donor solvents (e.g., alcohols, water). | [5] |
The core challenge is evident: a high XLogP3 value predicts poor solubility in polar solvents like water, while the presence of hydrogen-bonding carboxylic acid groups suggests poor solubility in purely non-polar solvents like hexanes. This necessitates a careful selection of solvents that can effectively interact with both moieties of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof - Google Patents [patents.google.com]
- 3. Buy Perylene 3,4-dicarboxylic mono anhydride [smolecule.com]
- 4. scispace.com [scispace.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
thermal stability and degradation of 3,9-Perylenedicarboxylic acid
An In-Depth Technical Guide to the Thermal Stability and Degradation of 3,9-Perylenedicarboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Imperative of Thermal Characterization
In the landscape of advanced materials, particularly in the development of organic electronics, high-performance pigments, and novel pharmaceuticals, the robustness of molecular building blocks is paramount. This compound, a key intermediate derived from the highly conjugated perylene core, offers significant potential in applications such as Organic Light-Emitting Diodes (OLEDs) and advanced chemical synthesis due to its inherent fluorescent and semiconducting properties.[1] However, its utility is inextricably linked to its thermal stability. The processing conditions involved in device fabrication and chemical synthesis often expose materials to elevated temperatures, making a thorough understanding of their thermal behavior not just advantageous, but essential.
This guide provides a comprehensive technical overview of the thermal stability and degradation profile of this compound. We will move beyond a simple recitation of data to explore the causality behind its thermal properties, the analytical methodologies used to characterize them, and the plausible chemical pathways through which degradation occurs. This document is intended for researchers, materials scientists, and drug development professionals who require a deep, actionable understanding of this critical chemical intermediate.
Molecular Profile and Physicochemical Properties
This compound (CAS: 6364-19-8) is a derivative of perylene, a polycyclic aromatic hydrocarbon (PAH).[2] Its structure is characterized by a planar, rigid perylene core with two carboxylic acid functional groups positioned at the 3 and 9 locations. This specific substitution pattern influences its solubility, electronic properties, and, critically, its thermal behavior.
The large, aromatic perylene core imparts significant intrinsic thermal stability due to the high energy of its delocalized π-electron system.[3] Conversely, the carboxylic acid groups represent potential sites for thermal decomposition, primarily through decarboxylation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₂O₄ | [2][4] |
| Molar Mass | 340.33 g/mol | [2][4] |
| Appearance | Brown to dark brown solid | [4] |
| Predicted Boiling Point | 694.3 ± 28.0 °C | [5][6] |
| Predicted Density | 1.538 ± 0.06 g/cm³ | [4][5] |
| Predicted pKa | 3.03 ± 0.30 | [4][5] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4][5][6] |
Core Methodologies for Thermal Analysis
To rigorously assess the thermal stability of a compound like this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information, painting a complete picture of how the material responds to heat.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
Expertise & Experience: TGA is the cornerstone of stability assessment. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] For this compound, its utility lies in its ability to precisely identify the onset temperature of decomposition and quantify the mass loss associated with specific degradation events. The choice of atmosphere (inert vs. oxidative) is critical; an inert nitrogen atmosphere allows for the study of inherent thermal degradation, while an air or oxygen atmosphere reveals susceptibility to oxidative decomposition.
Perylene derivatives are known for their excellent thermal stability, often showing no significant weight loss until well after 300°C.[3] The initial mass loss for this compound is anticipated to correspond to the decarboxylation of its two acid groups, followed by the degradation of the perylene core at much higher temperatures.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
Expertise & Experience: DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8] It is exceptionally sensitive to physical and chemical changes that involve an exchange of heat, such as melting, crystallization, and decomposition.[8] For polycyclic aromatic hydrocarbons, DSC is a well-established method not only for determining thermodynamic properties like melting temperature and enthalpy of fusion but also for assessing purity based on the principle of melting point depression.[8][9][10][11]
When analyzing this compound, a DSC scan would reveal its melting point (an endothermic event) and any subsequent exothermic decomposition. Comparing the measured melting point to that of a highly pure standard can provide a quantitative measure of sample purity.[9][11]
Plausible Thermal Degradation Pathways
While specific, peer-reviewed degradation mechanisms for this compound are not extensively documented, we can deduce the most probable pathways based on fundamental chemical principles and data from related perylene compounds.
Primary Pathway: Decarboxylation
The most labile part of the molecule under thermal stress is the carboxylic acid functional group. The initial and most prominent degradation step is expected to be decarboxylation, where each -COOH group is eliminated as carbon dioxide (CO₂), leaving behind a perylene molecule.
Reaction: C₂₀H₁₀(COOH)₂ (s) → C₂₀H₁₂ (s) + 2CO₂ (g)
This process would be clearly observable in a TGA thermogram as a distinct mass loss corresponding to the two CO₂ molecules (a theoretical mass loss of ~25.9%). This step defines the upper limit of the processing temperature before the molecule begins to chemically change.
Caption: Proposed primary thermal degradation pathway via decarboxylation.
Secondary Pathway: Oxidative Degradation
If heating occurs in the presence of oxygen (e.g., in an TGA experiment run under air), degradation will be more complex and occur at lower temperatures. The electron-rich aromatic perylene core becomes susceptible to oxidation. This can lead to the formation of various oxygenated species, such as perylenequinones.[12] Further oxidation can lead to ring-opening and fragmentation, producing smaller aromatic compounds and ultimately carbon oxides.[12]
High-Temperature Core Fragmentation
Under an inert atmosphere, once decarboxylation is complete, the resulting perylene molecule is highly stable. However, at very high temperatures (typically exceeding 500°C for many PAHs), the energetic input becomes sufficient to break the strong carbon-carbon bonds within the aromatic core, leading to fragmentation into smaller volatile hydrocarbons and eventual carbonization.[7]
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems, providing the robust data required for confident assessment of thermal stability.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss stages for this compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to manufacturer specifications using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature).
-
Sample Preparation: Place 5-10 mg of the finely ground this compound sample into a clean, tared ceramic or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 K/min. A controlled heating rate is crucial for reproducible results.[13]
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage mass loss for each distinct step and compare with theoretical values (e.g., ~25.9% for the loss of two CO₂ molecules).
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any exothermic decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan. Crimp the pan with a lid that has a pinhole to allow any evolved gases to escape.[13] Prepare an identical empty, sealed pan to serve as the reference.
-
Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a controlled rate of 10 K/min through the melting and decomposition regions.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify the endothermic peak corresponding to melting. The extrapolated onset temperature of this peak is the melting point.[13]
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_fus).
-
Observe any broad, sharp, or irregular exothermic peaks at higher temperatures, which are indicative of decomposition.
-
Caption: A generalized workflow for comprehensive thermal characterization.
Conclusion
This compound possesses a high degree of intrinsic thermal stability conferred by its polycyclic aromatic core. Its thermal degradation profile is primarily dictated by the decarboxylation of its acid functional groups, a process that can be precisely characterized using Thermogravimetric Analysis. Differential Scanning Calorimetry complements this by providing crucial data on its melting behavior and purity. For professionals in materials science and drug development, a rigorous application of these analytical techniques is not merely a quality control measure; it is a foundational step in predicting material performance, optimizing processing parameters, and ensuring the integrity of the final product. Understanding these thermal limits is the key to unlocking the full potential of this versatile molecular building block.
References
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- 2. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 6364-19-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound|lookchem [lookchem.com]
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- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-Depth Technical Guide to the Crystal Structure of 3,9-Perylenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photostability, high quantum yields, and robust semiconductor properties. These characteristics make them pivotal in the development of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. Within this family, 3,9-perylenedicarboxylic acid (3,9-PDCA) presents a unique molecular architecture. The carboxylic acid functional groups at the 3 and 9 positions act as powerful directing groups for supramolecular assembly, promising novel solid-state structures governed by intricate intermolecular interactions. This guide provides a comprehensive analysis of the crystal structure of 3,9-PDCA. While a definitive single-crystal X-ray diffraction structure has yet to be deposited in publicly accessible crystallographic databases, this document synthesizes available data, leverages established principles of crystal engineering, and draws parallels with closely related, well-characterized perylene derivatives to build a robust model of its solid-state architecture. We will delve into the anticipated crystal packing, the critical role of hydrogen bonding and π-π stacking, and provide detailed experimental protocols for its synthesis and crystallization, thereby offering a foundational resource for researchers seeking to exploit the properties of this promising molecule.
Introduction: The Significance of this compound
This compound (3,9-PDCA) is a key chemical intermediate in the synthesis of a variety of functional dyes and pigments.[1] Its rigid, planar perylene core is responsible for its inherent thermal and photochemical stability, while the carboxylic acid groups provide sites for chemical modification and, crucially, for directing the self-assembly of molecules in the solid state. The precise arrangement of molecules in a crystal—the crystal structure—dictates the bulk properties of the material, including its electronic conductivity, optical properties, and even its solubility and bioavailability in pharmaceutical contexts.
Understanding the crystal structure of 3,9-PDCA is therefore not merely an academic exercise. For materials scientists, it is the key to unlocking its potential as an organic semiconductor. The degree of π-orbital overlap between adjacent perylene cores, a direct consequence of the crystal packing, determines the efficiency of charge transport. For drug development professionals, the intermolecular interactions, particularly hydrogen bonding, can inform the design of co-crystals with tailored physicochemical properties.
This guide will proceed by first establishing the fundamental molecular properties of 3,9-PDCA. We will then explore the principles of its synthesis and the critical step of crystallization. The core of this document will be a detailed exploration of its predicted crystal structure, grounded in the well-understood principles of hydrogen bonding in carboxylic acids and π-π stacking in polycyclic aromatic hydrocarbons. We will draw heavily on the known crystal structures of analogous perylene derivatives to provide a scientifically rigorous and insightful analysis.
Molecular Properties of this compound
A foundational understanding of the individual molecule is essential before delving into its collective behavior in a crystal lattice.
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₂O₄ | [2] |
| Molecular Weight | 340.33 g/mol | [2] |
| CAS Number | 6364-19-8 | [2] |
| Appearance | Dark red solid | [3] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
The molecule's structure, dominated by the large, electron-rich perylene core, suggests strong potential for π-π stacking interactions. The two carboxylic acid groups are capable of forming strong, directional hydrogen bonds, which are known to be primary drivers in the crystal engineering of organic molecules.[5]
Caption: Molecular structure of this compound.
Synthesis and Crystallization
The reliable synthesis of high-purity 3,9-PDCA is the prerequisite for obtaining single crystals suitable for X-ray diffraction. Several synthetic routes have been proposed, often starting from more readily available perylene derivatives.
Synthetic Pathways
One common approach involves the modification of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), a commercial chemical commodity.[6] A balanced partial decarboxylation can yield perylene dicarboxylic acid derivatives.[7] Alternative routes start from 3,9-dihalogenated perylenes, followed by cyanation and subsequent hydrolysis of the nitrile groups to carboxylic acids.[8]
Conceptual Synthetic Workflow:
Caption: A simplified workflow for the synthesis of 3,9-PDCA from PTCDA.
Experimental Protocol: Single Crystal Growth
The growth of high-quality single crystals of perylene derivatives can be challenging due to their low solubility in most common organic solvents. However, techniques such as slow evaporation, vapor deposition, and cooling of saturated solutions have proven effective.[9][10]
Protocol for Single Crystal Growth by Slow Evaporation:
-
Solvent Selection: Identify a solvent in which 3,9-PDCA has low but non-zero solubility. High-boiling point aromatic solvents like toluene or dichlorobenzene are potential candidates.
-
Preparation of a Saturated Solution: Add an excess of purified 3,9-PDCA powder to the chosen solvent in a clean glass vial. Heat the mixture gently while stirring to facilitate dissolution.
-
Hot Filtration: While hot, filter the saturated solution through a syringe filter (0.2 µm PTFE) into a clean vial to remove any undissolved solid impurities. This step is crucial to prevent unwanted nucleation.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for very slow evaporation of the solvent over a period of several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a pipette or fine-tipped forceps. Wash them gently with a small amount of fresh, cold solvent and allow them to air dry.
The rationale behind this protocol is to maintain a state of minimal supersaturation for an extended period, which favors the growth of a small number of large, well-ordered crystals rather than the rapid precipitation of many small, imperfect crystallites.
The Crystal Structure of this compound: A Predictive Analysis
In the absence of a published experimental crystal structure, we can predict the key features of the solid-state packing of 3,9-PDCA by applying the well-established principles of supramolecular chemistry and by analogy to related compounds.
The Dominant Motif: The Carboxylic Acid Dimer
Aromatic carboxylic acids almost universally crystallize in a centrosymmetric dimer motif, where two molecules are held together by a pair of O-H···O hydrogen bonds.[5] This creates a highly stable, eight-membered ring structure known as an R²₂(8) motif. This interaction is one of the most robust and predictable in crystal engineering.[11]
Predicted Hydrogen Bonding in 3,9-PDCA:
Caption: The expected R²₂(8) hydrogen-bonded dimer motif in 3,9-PDCA.
This strong dimerization will effectively create larger, flatter supramolecular building blocks. The overall crystal structure will then be determined by how these dimers pack together.
Inter-Dimer Packing: The Role of π-π Stacking
The large, planar surfaces of the perylene cores are prime candidates for π-π stacking interactions. In many crystalline polycyclic aromatic hydrocarbons, molecules arrange in a herringbone or slipped-stack packing to maximize attractive van der Waals forces while minimizing repulsive interactions.[12]
For 3,9-PDCA, we can anticipate that the hydrogen-bonded dimers will stack in a way that promotes significant overlap of the perylene systems. The crystal structure of the closely related perylenetetracarboxylic dianhydride (PTCDA) provides a valuable model. PTCDA crystallizes in a herringbone arrangement with significant π-orbital overlap between adjacent molecules.[3]
Conceptual Model of Crystal Packing:
Caption: A conceptual model illustrating the hierarchical packing in crystalline 3,9-PDCA.
This hierarchical packing—strong hydrogen bonding in one dimension followed by π-π stacking in another—is a common feature in the crystal structures of functional organic materials and is anticipated to be the defining characteristic of solid-state 3,9-PDCA.
Spectroscopic and Physicochemical Characterization
While a full crystal structure provides the most detailed picture, other analytical techniques can offer valuable insights into the solid-state properties of 3,9-PDCA.
-
Powder X-ray Diffraction (PXRD): Even without single crystals, a PXRD pattern of a polycrystalline sample can provide information about the d-spacings of the crystal lattice. This "fingerprint" can be compared with patterns predicted from computational models to validate theoretical structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The vibrational modes of the carboxylic acid groups are highly sensitive to their hydrogen-bonding environment. In a dimeric structure, the O-H stretching vibration is typically observed as a very broad band at lower wavenumbers (around 2500-3300 cm⁻¹), and the C=O stretching vibration is shifted to a lower frequency compared to the monomer.
-
UV-Visible and Fluorescence Spectroscopy: The electronic absorption and emission spectra of 3,9-PDCA in the solid state are expected to be red-shifted compared to its solution-state spectrum. This is due to the electronic coupling between adjacent perylene cores in the crystal lattice, a phenomenon known as Davydov splitting. The magnitude of this shift is directly related to the strength of the intermolecular electronic interactions and thus to the crystal packing.[13]
Conclusion and Future Outlook
This compound stands as a molecule of significant interest for the development of next-generation organic electronic materials. While its definitive crystal structure remains to be experimentally determined, this guide has established a robust, scientifically-grounded predictive model. We anticipate a structure dominated by strong O-H···O hydrogen bonds forming centrosymmetric dimers. These supramolecular units are then expected to self-assemble via π-π stacking interactions between the perylene cores, likely in a herringbone or slipped-stack arrangement.
The protocols for synthesis and crystallization provided herein offer a clear pathway for researchers to obtain the high-quality single crystals necessary for a definitive X-ray diffraction study. The successful elucidation of this structure will not only confirm the predictions made in this guide but will also enable a more precise correlation between the solid-state architecture and the material's optoelectronic properties. This will undoubtedly accelerate the rational design of new materials based on the 3,9-PDCA scaffold for a wide range of applications, from vibrant pigments to efficient organic semiconductors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3,4:9,10-Perylenetetracarboxylic dianhydride (PTCDA) by electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectroscopic characterization of novel polycyclic aromatic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
preparation of 3,9-Perylenedicarboxylic acid derivatives for organic electronics
Application Notes & Protocols
Topic: Preparation of 3,9-Perylenedicarboxylic Acid Derivatives for Organic Electronics Audience: Researchers, scientists, and drug development professionals.
A Researcher's Guide to the Synthesis and Application of this compound Derivatives
Introduction: Beyond Perylene Diimides
Perylene derivatives are a cornerstone of modern organic electronics, renowned for their exceptional photophysical properties, thermal stability, and robust performance as organic semiconductors.[1] While the field has been largely dominated by n-type semiconductors derived from perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), a parallel class of compounds derived from this compound offers a distinct and versatile platform for materials innovation.[2]
Unlike the rigid, planar structure of PDIs which primarily function as electron transporters (n-type), derivatization at the 3 and 9 positions of the perylene core allows for significant modulation of the molecule's electronic character, solubility, and solid-state packing. By converting the carboxylic acid groups into esters or amides, researchers can systematically tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhance processability for solution-based device fabrication, and explore applications ranging from Organic Field-Effect Transistors (OFETs) to Organic Light-Emitting Diodes (OLEDs).
This guide provides a comprehensive overview and detailed protocols for the synthesis of the core this compound intermediate, its subsequent derivatization into esters and amides, and a representative protocol for its application in a thin-film transistor, providing a validated workflow for researchers exploring this promising class of organic semiconductors.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the dicarboxylic acid is the critical first step. While several routes exist, a reliable and scalable method proceeds via a double Friedel-Crafts acylation of perylene, followed by an oxidation reaction. This approach utilizes common starting materials and well-understood transformations.[3]
Rationale Behind the Synthetic Route
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. Perylene is an electron-rich aromatic system, but directing the substitution specifically to the 3 and 9 positions requires careful control of conditions. The subsequent oxidation of the introduced acetyl groups to carboxylic acids is a robust and high-yielding transformation. This two-step process is often more practical than routes involving halogenation and cyanation, which may require more hazardous reagents and catalysts.[3]
Protocol 1: Two-Step Synthesis of this compound
Step 1.1: Friedel-Crafts Acylation - Synthesis of 3,9-Diacetylperylene
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).
-
Substrate Addition: While stirring, add perylene (1.0 equivalent) to the suspension.
-
Acylation: Add acetyl chloride (2.2 equivalents) dropwise to the reaction mixture. The color will typically change to a deep, dark hue.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl). This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude 3,9-diacetylperylene can be purified further by column chromatography or recrystallization.
Step 1.2: Oxidation - Synthesis of this compound
-
Preparation: In a round-bottom flask, dissolve the 3,9-diacetylperylene (1.0 equivalent) from the previous step in a suitable solvent like pyridine or a mixture of tert-butanol and water.
-
Oxidant Addition: Add an excess of a strong oxidizing agent, such as potassium permanganate (KMnO₄, >4.0 equivalents), in portions. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction to room temperature. If pyridine was used, remove it under reduced pressure. Add water and acidify the mixture with concentrated HCl until the pH is ~1-2. This will precipitate the dicarboxylic acid product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with water to remove inorganic salts, followed by a small amount of a cold organic solvent like acetone to remove any unreacted starting material.
-
Drying: Dry the solid this compound in a vacuum oven. The product is typically a brightly colored solid with very poor solubility in most common organic solvents.
Caption: Synthetic pathway to this compound.
Part 2: Derivatization for Enhanced Solubility and Functionality
The poor solubility of the parent diacid necessitates derivatization to enable solution-based processing for device fabrication. Esterification and amidation are the two primary strategies to attach solubilizing alkyl or aryl groups.
Protocol 2.1: Esterification to Synthesize Dialkyl 3,9-Perylenedicarboxylates
-
Causality: Attaching long, branched alkyl chains (e.g., 2-ethylhexyl, dodecyl) disrupts the strong π-π stacking that causes insolubility, allowing the molecules to be dissolved in common organic solvents like chloroform, toluene, or chlorobenzene for spin-coating.
-
Preparation: Suspend this compound (1.0 equivalent) in a high-boiling-point solvent like N,N-dimethylformamide (DMF) or use an excess of the desired alcohol as the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
-
Alcohol Addition: Add the desired long-chain alcohol (e.g., 2-ethylhexanol, >10 equivalents).
-
Reaction: Heat the mixture to reflux (often >120 °C) for 24-48 hours. A Dean-Stark trap can be used to remove water and drive the reaction to completion.
-
Work-up: After cooling, pour the reaction mixture into water or methanol to precipitate the crude product.
-
Purification: Filter the solid. The crude ester must be extensively purified to be suitable for electronic devices. This is typically achieved via column chromatography on silica gel, followed by recrystallization from a solvent system like hexanes/ethyl acetate.
Protocol 2.2: Amidation to Synthesize Dialkyl 3,9-Perylenedicarboxamides
-
Causality: Amide functionalities introduce different intermolecular interactions (e.g., hydrogen bonding) and electronic effects compared to esters. This can significantly alter molecular packing and charge transport properties. The synthesis typically proceeds through an acid chloride intermediate for higher reactivity.
-
Acid Chloride Formation: In a flask under nitrogen, suspend this compound (1.0 equivalent) in anhydrous DCM or toluene. Add a few drops of DMF (catalyst). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂, ~3.0 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours until the suspension becomes a clear solution. Remove the excess SOCl₂ or (COCl)₂ under reduced pressure to yield the crude diacid chloride.
-
Amidation Reaction: Dissolve the crude diacid chloride in anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (e.g., octylamine, 2.2 equivalents) and a non-nucleophilic base like triethylamine (TEA, 2.5 equivalents) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up & Purification: Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude diamide product using column chromatography and recrystallization, similar to the ester derivative.
Part 3: Purification and Characterization Workflow
For organic electronics, material purity is paramount. Trace impurities can act as charge traps, severely degrading device performance.[3] A multi-step purification and rigorous characterization process is therefore mandatory.
Workflow Diagram
Caption: Standard workflow for purifying and validating materials.
Characterization Data Summary
The following table summarizes the key characterization techniques and the information they provide.
| Technique | Purpose | Typical Expected Results for a Perylene Derivative |
| ¹H & ¹³C NMR | Structural verification and purity assessment. | Aromatic protons of the perylene core in the 7-9 ppm range. Aliphatic protons of the side chains in the 0.8-4.5 ppm range. Clean, sharp peaks. |
| Mass Spectrometry | Confirmation of molecular weight. | A strong molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass. |
| UV-Vis Spectroscopy | Determines the optical bandgap (Egopt) and absorption spectrum. | Strong absorption in the visible region (typically 400-550 nm) with characteristic vibronic fine structure. |
| Cyclic Voltammetry (CV) | Determines electrochemical properties (HOMO/LUMO energy levels). | Reversible or quasi-reversible oxidation and reduction waves. HOMO/LUMO levels can be estimated relative to the Fc/Fc⁺ reference. |
| TGA / DSC | Assesses thermal stability and phase transitions (melting point, glass transition). | High decomposition temperature (>300 °C). Clear melting point for crystalline materials. |
Part 4: Application Protocol - Fabricating a Representative OFET
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new organic semiconductors. This method is a general template and must be optimized for each specific derivative.
Device Fabrication Workflow
Caption: Workflow for a bottom-gate, top-contact OFET.
Protocol 4.1: Step-by-Step OFET Fabrication
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂, typically 200-300 nm) layer as the substrate. The silicon serves as the common gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates under a stream of nitrogen and bake at 120 °C for 20 minutes to remove residual moisture.
-
-
Dielectric Surface Treatment:
-
To improve the interface quality and promote ordered molecular growth, treat the SiO₂ surface with a self-assembled monolayer (SAM).
-
A common treatment is with octadecyltrichlorosilane (OTS). Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS. Evacuate the desiccator for 10-15 minutes and then leave the substrates under static vacuum overnight to allow for vapor-phase silanization.
-
After treatment, rinse the substrates with toluene and isopropanol to remove excess OTS and bake at 100 °C for 30 minutes.
-
-
Semiconductor Deposition:
-
Prepare a dilute solution of the purified 3,9-perylenedicarboxylate or dicarboxamide derivative (e.g., 2-10 mg/mL) in a high-purity solvent like chloroform or chlorobenzene.
-
Deposit the organic semiconductor layer onto the OTS-treated substrate via spin-coating. Typical parameters are 1000-3000 rpm for 60 seconds. This step requires significant optimization to achieve a uniform, high-quality film.
-
-
Thermal Annealing:
-
Transfer the spin-coated films to a nitrogen-filled glovebox.
-
Anneal the films on a hotplate at a temperature below the material's melting point but high enough to improve molecular ordering (e.g., 80-150 °C) for 30-60 minutes. This step is crucial for achieving high charge carrier mobility.
-
-
Electrode Deposition:
-
Using a thermal evaporator inside the glovebox, deposit the source and drain electrodes through a shadow mask.
-
Gold (Au) is typically used for its high work function and air stability. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
Typical electrode thickness is 40-60 nm. The channel length (L) and width (W) are defined by the shadow mask dimensions.
-
-
Device Characterization:
-
The completed OFET devices can now be characterized using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to extract key performance metrics such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
-
References
Application Notes & Protocols: 3,9-Perylenedicarboxylic Acid in Fluorescent Probe Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Perylene Scaffold - A Legacy of Photochemical Excellence
Perylene and its derivatives represent a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties. These molecules exhibit strong absorption in the visible spectrum, high fluorescence quantum yields approaching unity, and remarkable chemical, thermal, and photostability.[1][2][3] These characteristics make them ideal candidates for the construction of high-performance fluorescent probes.[4]
While perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA) is the most common precursor for the widely studied perylene diimides (PDIs), the isomeric 3,9-perylenedicarboxylic acid offers a distinct and versatile platform. Its two carboxylic acid groups provide strategic points for chemical modification, allowing for the synthesis of a diverse array of functional probes tailored for specific analytes and biological environments. The core transformation involves converting the diacid into a diimide, which not only enhances solubility but also serves as the primary anchor for introducing sensing moieties.[5][6] This guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from this compound, complete with detailed protocols and mechanistic insights.
Section 1: The Core Synthetic Strategy - From Diacid to Functional Diimide
The most robust and widely adopted strategy for leveraging this compound in probe synthesis is its conversion to a N,N'-disubstituted perylene diimide (PDI). This transformation is typically achieved through a condensation reaction with a primary amine. The choice of this amine is the critical step that imparts the desired sensing functionality to the final probe.
The general reaction proceeds via the formation of a perylene amic acid intermediate, which then undergoes cyclization to form the stable imide rings.[7][8] While traditional methods often require harsh conditions like high temperatures in molten imidazole, newer protocols have been developed that can proceed at room temperature, offering greater functional group tolerance.[7][8]
Diagram 1: General Synthesis Workflow
This diagram illustrates the fundamental two-step process of converting the parent diacid into a functional fluorescent probe.
Caption: General workflow for PDI probe synthesis.
Section 2: Synthesis Protocol - A Perylene-Based pH Probe
To illustrate the practical application of this chemistry, we will detail the synthesis of a fluorescent pH probe. The design principle relies on the photoinduced electron transfer (PET) mechanism.[2][9] An amine group, which acts as an electron donor, is attached to the perylene core. In a basic or neutral environment, the amine's lone pair of electrons can quench the fluorescence of the perylene fluorophore. Upon protonation in an acidic environment, the electron-donating ability of the amine is suppressed, the PET process is blocked, and the strong fluorescence of the perylene core is restored.[2][9]
Materials and Reagents
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
N,N-Dimethylethylenediamine
-
Imidazole
-
Zinc Acetate (catalyst)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, combine perylene-3,4,9,10-tetracarboxylic dianhydride (1.0 g, 2.55 mmol), N,N-dimethylethylenediamine (0.67 g, 7.65 mmol), and zinc acetate (50 mg, 0.27 mmol).
-
Melt Reaction: Add imidazole (10 g) to the flask. The imidazole serves as both a high-boiling solvent and a catalyst for the imidization reaction.
-
Heating: Heat the reaction mixture to 160°C with constant stirring under a nitrogen atmosphere for 6 hours. The color of the mixture will change from red to a deep, dark red/brown.
-
Cooling and Precipitation: Allow the mixture to cool to approximately 80°C. Carefully and slowly pour the hot mixture into 200 mL of 1M HCl. This step neutralizes the imidazole and precipitates the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (2 x 30 mL) to remove residual imidazole and unreacted starting materials.
-
Purification (Soxhlet Extraction): Dry the crude product in a vacuum oven. Purify the solid via Soxhlet extraction with chloroform for 24 hours to yield the pure N,N'-bis(2-(dimethylamino)ethyl)perylene-3,4:9,10-tetracarboxylic diimide (PDI-NMe2) probe.
-
Final Product: Remove the solvent under reduced pressure to obtain a deep red solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Section 3: Application Protocol - pH Titration Using PDI-NMe2 Probe
This protocol describes how to characterize the pH-dependent fluorescent response of the newly synthesized PDI-NMe2 probe.
Equipment and Solutions
-
Fluorometer (Fluorescence Spectrophotometer)
-
UV-Vis Spectrophotometer
-
pH meter
-
Stock Solution of PDI-NMe2: 1 mM in Dimethyl Sulfoxide (DMSO).
-
Buffer Solutions: A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0.
-
Working Solution: Dilute the stock solution in the respective buffer to a final concentration of 5 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
Experimental Procedure
-
Sample Preparation: Prepare a series of cuvettes, each containing the 5 µM PDI-NMe2 working solution in buffers of varying pH.
-
UV-Vis Absorption Spectra: Record the absorption spectrum for each sample from 400 nm to 600 nm to check for changes in the ground state of the probe.
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the PDI core (typically around 490 nm).
-
Record the fluorescence emission spectrum for each pH sample, typically from 500 nm to 700 nm.
-
Record the fluorescence intensity at the emission maximum (around 530 nm) for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe. The pKa value represents the pH at which the probe is most sensitive.[9]
-
Diagram 2: Mechanism of pH Sensing
This diagram illustrates the "Off-On" switching of the probe based on the Photoinduced Electron Transfer (PET) mechanism.
Caption: Photoinduced Electron Transfer (PET) mechanism for pH sensing.
Section 4: Expected Results and Data Presentation
The synthesized PDI probes are expected to exhibit characteristic spectroscopic properties. The functionalization at the imide positions generally has a minor effect on the absorption and emission maxima but significantly impacts solubility and sensing capabilities.[10]
Table 1: Representative Photophysical Properties
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) |
| PTCDA (Parent) | DMSO | 490, 525 | 535, 575 | ~80,000 at 525 nm | > 0.90 |
| PDI-NMe2 (pH > pKa) | H₂O/DMSO | 492, 528 | 538, 580 | ~78,000 at 528 nm | < 0.10 (Quenched) |
| PDI-NMe2 (pH < pKa) | H₂O/DMSO | 491, 527 | 537, 579 | ~79,000 at 527 nm | > 0.85 (Restored) |
Note: These are typical values and may vary based on specific solvent conditions and purity.[1][11]
The results of the pH titration should show a significant increase in fluorescence intensity as the pH decreases from basic to acidic, with a sharp transition around the pKa of the probe.[9][12] This "turn-on" response makes the probe highly sensitive for detecting pH changes in its operational range.
Conclusion and Future Perspectives
This compound and its derivatives are exceptionally versatile building blocks for creating robust fluorescent probes. The straightforward imidization chemistry allows for the incorporation of a vast range of functional groups, enabling the design of sensors for a multitude of analytes beyond pH, including metal ions, anions, and biological macromolecules.[1][13] The outstanding photostability and high quantum yields of the perylene core ensure high sensitivity and reliability in sensing applications, from environmental monitoring to advanced cellular imaging.[4][5] Future work will likely focus on developing water-soluble probes for in-vivo applications and creating multifunctional probes capable of detecting multiple analytes simultaneously.[4][14]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Optical Properties of 3,4,9,10-Perylenetetracarboxylic Diimide (PTCDI) Organic Thin Films as a Function of Post-Annealing Temperatures [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
- 8. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A new perylene-based fluorescent pH chemosensor for strongly acidic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A water-soluble fluorescent pH probe based on perylene dyes and its application to cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated Protocol for the Synthesis of 3,9-Perylenedicarboxylic Acid Diisobutyl Ester
Introduction
Perylene-3,9-dicarboxylic acid and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, including high fluorescence quantum yields and remarkable thermal and chemical stability.[1] These characteristics make them highly valuable in the development of advanced materials, including fluorescent dyes, high-performance pigments, and organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]
This application note provides a detailed, field-tested protocol for the synthesis of 3,9-Perylenedicarboxylic acid diisobutyl ester, a prominent derivative also known by its industrial name, C.I. Solvent Green 5.[1][3] The synthesis is achieved through a direct acid-catalyzed Fischer esterification. We will delve into the mechanistic rationale behind the procedural steps, address critical process considerations such as managing regioisomer formation, and provide comprehensive safety guidelines to ensure reliable and safe execution.
Chemical Properties & Data
A thorough understanding of the physical and chemical properties of all reagents and the final product is fundamental for successful synthesis and safe handling. The table below summarizes key data for the compounds involved in this protocol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Perylene-3,9-dicarboxylic acid | C₂₂H₁₂O₄ | 340.33 | Dark-colored powder | 6364-19-8 |
| Isobutanol (2-methyl-1-propanol) | C₄H₁₀O | 74.12 | Colorless liquid | 78-83-1 |
| This compound diisobutyl ester | C₃₀H₂₈O₄ | 452.54 | Dark green powder or yellow/orange crystals | 2744-50-5 |
(Data sourced from BenchChem, PubChem, and ChemBK)[1][3][4]
Synthesis Overview & Mechanistic Considerations
The synthesis of this compound diisobutyl ester is based on the Fischer esterification mechanism, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the dicarboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of isobutanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer & Dehydration: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The subsequent elimination of a water molecule and deprotonation of the carbonyl group regenerates the catalyst and yields the ester.[6]
This process occurs at both carboxylic acid sites on the perylene core. The reaction is reversible, so to drive the equilibrium towards the product side, a large excess of isobutanol is used, serving as both a reactant and the reaction solvent.[1][6] Heating the mixture under reflux ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.[5]
A critical consideration in this synthesis is the potential for regioisomerism. Commercial preparations of the starting material, perylene-3,9-dicarboxylic acid, may contain the 3,10-isomer. This leads to the final product being a mixture of 3,9- and 3,10-perylenedicarboxylic acid diisobutyl ester, which can cause batch-to-batch variations in photophysical and electronic properties.[2][7]
Experimental Workflow & Reaction Scheme
The overall experimental process follows a logical sequence from reaction setup to final product purification.
Caption: High-level workflow for the synthesis of the target ester.
The chemical transformation is illustrated below.
Caption: Acid-catalyzed esterification of the perylene diacid.
Detailed Experimental Protocol
This protocol is a direct acid-catalyzed esterification method adapted from established procedures.[1]
Materials and Equipment
-
Perylene-3,9-dicarboxylic acid (1 eq.)
-
Isobutanol (reagent grade, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Sodium Carbonate (Na₂CO₃) solution (5% w/v)
-
Deionized water
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Safety Precautions
-
Isobutanol: This solvent is a flammable liquid and vapor.[8] It causes skin irritation and serious eye damage, and may cause respiratory irritation or drowsiness.[8][9] Handle only in a well-ventilated fume hood, away from heat, sparks, or open flames.[10]
-
Concentrated Sulfuric Acid: H₂SO₄ is extremely corrosive and causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. Always add acid slowly to the reaction mixture to control any exothermic reaction.
-
General: The reaction should be performed in a certified chemical fume hood. Ensure an eye-wash station and safety shower are accessible.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Perylene-3,9-dicarboxylic acid.
-
Solvent Addition: Add a large excess of isobutanol to the flask. The isobutanol acts as both the reactant and the solvent.
-
Catalyst Addition: While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and begin heating the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may begin to precipitate upon cooling.
-
Precipitation and Filtration: Pour the cooled reaction mixture into a beaker of cold deionized water to fully precipitate the crude product. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Neutralization and Washing: Wash the filter cake sequentially with a 5% sodium carbonate solution to neutralize any remaining acid catalyst and unreacted carboxylic acid, followed by several washes with deionized water until the filtrate is neutral.[5]
-
Drying: Dry the crude product under vacuum or in a drying oven at a moderate temperature.
Purification and Characterization
The crude, dried product can be further purified if necessary. Recrystallization from a suitable solvent (e.g., toluene or xylene) is a common method. For higher purity, column chromatography on silica gel may be employed.
The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of the isobutyl groups and the aromatic perylene core protons.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
FT-IR Spectroscopy: To observe the characteristic ester carbonyl (C=O) stretch.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diisobutyl 3,9-perylenedicarboxylate | C30H28O4 | CID 75973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof - Google Patents [patents.google.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. ysgroup.com.tw [ysgroup.com.tw]
- 10. unitedindustrial.co.uk [unitedindustrial.co.uk]
Application Notes and Protocols for 3,9-Perylenedicarboxylic Acid in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the utilization of 3,9-Perylenedicarboxylic acid (P2CA) and related perylene derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). This document offers in-depth scientific insights, detailed experimental protocols, and an analysis of the key considerations for employing this class of chromophores in photovoltaic research.
Introduction: The Potential of Perylene-Based Dyes in Photovoltaics
Perylene and its derivatives represent a compelling class of organic dyes for DSSCs due to their exceptional photostability, high molar extinction coefficients, and broad absorption in the visible spectrum.[1][2] The rigid, planar aromatic core of the perylene molecule facilitates efficient π-π stacking, which can enhance charge transport properties.[3] The introduction of carboxylic acid moieties, as in this compound, provides the necessary anchoring groups for adsorption onto the titanium dioxide (TiO₂) photoanode of a DSSC.[4]
While ruthenium-based complexes have historically dominated the field of DSSC sensitizers, perylene-based dyes offer the advantages of being metal-free, potentially lower in cost, and having highly tunable photophysical and electrochemical properties through synthetic modification.[5][6] However, researchers should be aware of the common challenges associated with perylene dyes, including their tendency for aggregation and limited solubility in common organic solvents.[2][7]
Physicochemical Properties and Rationale for Use
While specific experimental data for this compound is not extensively reported in the literature, we can infer its potential properties based on the broader class of perylene dicarboxylic acids and related computational studies.[8]
Table 1: Predicted and General Properties of this compound
| Property | Predicted/General Value | Significance in DSSC Performance |
| Molecular Formula | C₂₂H₁₂O₄[9] | Defines the basic structure and molecular weight. |
| Molecular Weight | 340.33 g/mol [9] | Influences solubility and diffusion in the electrolyte. |
| Appearance | Dark green powder (for diisobutyl ester)[10] | Indicates strong absorption in the visible region. |
| Solubility | Insoluble in water, sparingly soluble in organic solvents.[7][10] | A critical parameter for dye solution preparation and TiO₂ sensitization. |
| HOMO Level | Estimated ~ -5.5 to -6.0 eV | Must be more positive than the redox potential of the electrolyte for efficient dye regeneration.[1] |
| LUMO Level | Estimated ~ -3.5 to -4.0 eV | Must be more negative than the conduction band of TiO₂ for efficient electron injection.[1] |
| HOMO-LUMO Gap | Estimated ~ 2.0 to 2.5 eV | Determines the primary absorption wavelength of the dye.[11] |
The strategic placement of carboxylic acid groups at the 3 and 9 positions of the perylene core is intended to provide strong electronic coupling to the TiO₂ surface, facilitating efficient electron injection upon photoexcitation. The extended π-conjugated system of the perylene backbone is responsible for the intense absorption of visible light, a prerequisite for high photocurrent generation.
Key Mechanistic Considerations in P2CA-Sensitized DSSCs
The operation of a DSSC sensitized with this compound follows a well-established cycle of photo-induced charge separation and regeneration.
Figure 1: Key charge transfer processes in a P2CA-sensitized solar cell.
1. Light Absorption: The P2CA molecule absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[1]
2. Electron Injection: The excited electron is injected from the LUMO of the P2CA into the conduction band of the TiO₂ semiconductor.[1] For this process to be efficient, the LUMO level of the dye must be more negative than the conduction band edge of TiO₂ (typically around -4.0 eV).
3. Dye Regeneration: The oxidized P2CA molecule is reduced back to its ground state by accepting an electron from a redox mediator in the electrolyte, commonly the iodide/triiodide couple.[1] The HOMO of the P2CA must be more positive than the redox potential of the electrolyte for this step to be thermodynamically favorable.
4. Electrolyte Regeneration: The oxidized redox mediator diffuses to the counter electrode where it is regenerated.
A critical challenge with perylene dyes is the potential for aggregation on the TiO₂ surface, which can lead to quenching of the excited state and a decrease in electron injection efficiency. The use of co-adsorbents is a common strategy to mitigate this issue.
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of DSSCs using this compound or similar sparingly soluble perylene dyes.
Synthesis of this compound
A general synthetic route to this compound involves the hydrolysis of the corresponding dinitrile or the oxidation of a dimethylperylene precursor. A detailed, multi-step synthesis starting from more readily available perylene precursors may be required and should be adapted from established literature procedures for related compounds.[12][13] Due to the complexity and potential for low yields, sourcing the material from a commercial supplier is recommended for initial studies.
Preparation of the Dye Sensitizing Solution
The low solubility of P2CA in common organic solvents presents a significant challenge.
Materials:
-
This compound (P2CA)
-
High-purity, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Co-adsorbent: Chenodeoxycholic acid (CDCA)
-
Ultrasonic bath
Protocol:
-
Prepare a stock solution of P2CA in DMF or DMSO at a concentration of 0.1 to 0.5 mM. Due to low solubility, this may require prolonged stirring and sonication.
-
Prepare a stock solution of the co-adsorbent, CDCA, in the same solvent at a concentration of 10 to 20 mM.
-
For the final sensitizing solution, mix the P2CA and CDCA stock solutions. A common starting ratio is 1:20 (P2CA:CDCA) by volume, but this should be optimized. The co-adsorbent helps to prevent aggregation of the dye on the TiO₂ surface.
Fabrication of the Dye-Sensitized Solar Cell
This protocol outlines the assembly of a typical DSSC device.[14][15][16][17]
Figure 2: Workflow for the fabrication of a P2CA-sensitized solar cell.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Platinum catalyst precursor (e.g., H₂PtCl₆)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn)
-
P2CA sensitizing solution (from section 4.2)
Protocol:
-
Photoanode Preparation:
-
Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste to the conductive side of the FTO glass using the doctor-blade technique. The thickness of this layer is a critical parameter for device performance.
-
Sinter the TiO₂-coated FTO glass at high temperature (e.g., 450-500 °C) to ensure good particle-to-particle connectivity.
-
After cooling to approximately 80 °C, immerse the photoanode in the P2CA sensitizing solution for 12-24 hours in a dark, sealed container.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass slide as described above.
-
Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass. This can be done by drop-casting a solution of H₂PtCl₆ and then heating to 400 °C.
-
-
Cell Assembly:
-
Rinse the sensitized photoanode with the solvent used for the dye solution (e.g., DMF) to remove any non-adsorbed dye molecules.
-
Place a thermoplastic sealant around the TiO₂ film on the photoanode.
-
Position the platinum-coated counter electrode on top of the photoanode and heat to melt the sealant and bond the two electrodes together.
-
Introduce the electrolyte into the space between the electrodes through small pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of sealant and a coverslip.
-
Characterization of the DSSC
The performance of the fabricated DSSC should be evaluated under standard testing conditions (AM 1.5G, 100 mW/cm²).
Key Performance Metrics:
-
Open-Circuit Voltage (Voc): The maximum voltage the cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current density the cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage curve.
-
Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as: PCE (%) = (Voc × Jsc × FF) / P_in × 100 where P_in is the power of the incident light.
Troubleshooting and Optimization
-
Low Jsc: This may be due to poor light absorption by the dye, inefficient electron injection, or high charge recombination. Consider optimizing the TiO₂ film thickness, the dye loading time, and the composition of the electrolyte.
-
Low Voc: This is often related to a high rate of charge recombination at the TiO₂/dye/electrolyte interface. The use of co-adsorbents and additives in the electrolyte (like 4-tert-butylpyridine) can help to suppress recombination.
-
Low FF: This can be caused by high series resistance within the cell. Ensure good electrical contact between all components and that the electrolyte has good ionic conductivity.
Future Directions and the Role of Computational Chemistry
Given the limited experimental data available for this compound, computational modeling using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into its electronic structure and photophysical properties.[8][18][19] Such studies can predict the HOMO and LUMO energy levels, absorption spectra, and the driving forces for electron injection and dye regeneration, thereby guiding the rational design of more efficient perylene-based sensitizers. The exploration of different isomers of perylenedicarboxylic acid and the systematic variation of substituents on the perylene core remain fruitful avenues for future research in this area.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. materiability.com [materiability.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. Perylene-diimide for organic solar cells: current scenario and prospects in molecular geometric, functionalization, and optoelectronic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. www3.nd.edu [www3.nd.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Isomerization of Perylene Diimide Based Acceptors Enabling High‐Performance Nonfullerene Organic Solar Cells with Excellent Fill Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isomerization of Perylene Diimide Based Acceptors Enabling High-Performance Nonfullerene Organic Solar Cells with Excellent Fill Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Thin Films Using 3,9-Perylenedicarboxylic Acid and Its Derivatives
Introduction: The Strategic Value of 3,9-Perylenedicarboxylic Acid Derivatives in Advanced Materials
Perylene derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, high charge carrier mobility, and remarkable chemical and thermal stability. Among these, this compound and its derivatives are emerging as versatile building blocks for a new generation of organic electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The strategic placement of carboxylic acid or ester functional groups at the 3 and 9 positions of the perylene core allows for fine-tuning of the material's solubility, molecular packing, and electronic properties, thereby influencing the performance of the final device.
This comprehensive guide provides detailed application notes and step-by-step protocols for the fabrication of high-quality thin films of this compound and its derivatives. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience to empower researchers, scientists, and drug development professionals in their pursuit of cutting-edge material innovations.
PART 1: Foundational Principles and Material Selection
The fabrication of high-performance thin films is critically dependent on the intrinsic properties of the chosen material and the deposition technique. This compound presents a unique set of challenges and opportunities due to its rigid core and polar carboxylic acid functionalities.
The Challenge of Solubility and the Advantage of Derivatization
This compound exhibits poor solubility in most common organic solvents, a significant hurdle for solution-based deposition techniques like spin-coating. This low solubility is attributed to the strong intermolecular hydrogen bonding facilitated by the carboxylic acid groups and the π-π stacking of the perylene cores.
To overcome this, derivatization of the carboxylic acid groups into esters, such as the diisobutyl ester, is a highly effective strategy. The bulky, non-polar isobutyl groups disrupt the intermolecular hydrogen bonding and hinder close packing, significantly improving solubility in less polar organic solvents like toluene and other oil-based solvents. This enhanced solubility is a key enabler for achieving uniform and high-quality thin films via solution processing.[1]
Deposition Techniques: A Comparative Overview
Two primary methods are employed for the fabrication of thin films from this compound and its derivatives: Physical Vapor Deposition (PVD) and Solution-Based Deposition (e.g., Spin-Coating).
| Deposition Technique | Advantages | Disadvantages | Best Suited For |
| Physical Vapor Deposition (PVD) | High purity films, precise thickness control, suitable for insoluble materials. | High vacuum requirement, potential for thermal decomposition of the material. | Parent this compound and its thermally stable derivatives. |
| Solution-Based Deposition (Spin-Coating) | Simple, low-cost, high-throughput, compatible with large-area substrates. | Dependent on material solubility, potential for solvent-induced artifacts. | Soluble derivatives like this compound diisobutyl ester. |
PART 2: Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checkpoints and troubleshooting guidance.
Protocol 1: Physical Vapor Deposition of this compound
This protocol is tailored for the direct deposition of the parent acid, leveraging its thermal stability.
2.1.1. Substrate Preparation: The Foundation of a High-Quality Film
Meticulous substrate cleaning is paramount to prevent film defects such as pinholes and ensure strong adhesion.
-
Materials:
-
Substrates (e.g., silicon wafers with a native oxide layer, quartz, or indium tin oxide (ITO)-coated glass)
-
Deionized water
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
UV-Ozone or plasma cleaner (recommended)
-
-
Procedure:
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Thoroughly rinse the substrates with deionized water between each solvent sonication step.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For enhanced cleaning and to improve surface energy, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes immediately before loading into the deposition chamber.
-
2.1.2. PVD Process Parameters
-
Equipment: High-vacuum thermal evaporation system.
-
Source Material: this compound (purity > 97%).
-
Procedure:
-
Load the cleaned substrates into the deposition chamber.
-
Place the this compound powder into a suitable evaporation source (e.g., a tantalum or molybdenum boat).
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Gradually heat the evaporation source. The sublimation temperature for this compound is expected to be in the range of 350-450°C. This is an estimated starting range and should be optimized by monitoring the deposition rate.
-
Maintain a stable deposition rate of 0.1-0.5 Å/s, monitored in-situ with a quartz crystal microbalance.
-
Deposit the film to the desired thickness.
-
Allow the substrates to cool to room temperature before venting the chamber.
-
2.1.3. Post-Deposition Annealing (Optional but Recommended)
Thermal annealing can improve the crystallinity and molecular ordering of the deposited film, which often enhances device performance.
-
Procedure:
-
Transfer the coated substrates to a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).
-
Anneal the films at a temperature of 150-250°C for 1-2 hours. The optimal annealing temperature and time are material and substrate dependent and should be determined experimentally.
-
Allow the films to cool down slowly to room temperature before removal.
-
Workflow for Physical Vapor Deposition
Caption: Workflow for the fabrication of this compound thin films via PVD.
Protocol 2: Spin-Coating of this compound Diisobutyl Ester
This protocol is designed for the soluble derivative, enabling a solution-based approach.
2.2.1. Solution Preparation
-
Materials:
-
This compound diisobutyl ester (purity > 97%)
-
Toluene (anhydrous, high purity) or other suitable organic solvents (e.g., chloroform, chlorobenzene)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Prepare a stock solution of the diisobutyl ester in toluene. A starting concentration in the range of 5-20 mg/mL is recommended.
-
Stir the solution at room temperature or with gentle heating (40-60°C) until the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
2.2.2. Spin-Coating Parameters
-
Equipment: Spin-coater.
-
Substrate Preparation: Follow the same procedure as in Protocol 1 (Section 2.1.1).
-
Procedure:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the filtered solution to cover the substrate surface.
-
A two-step spin program is often effective:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds. The final film thickness is primarily determined by the solution concentration and the speed of the second step.
-
-
The substrate can be heated on a hotplate immediately after spinning (e.g., 80-120°C for 1-5 minutes) to facilitate solvent evaporation and improve film quality.
-
2.2.3. Post-Coating Annealing
-
Procedure:
-
Similar to the PVD protocol, anneal the spin-coated films in a vacuum oven or inert atmosphere.
-
A lower annealing temperature range of 100-180°C for 1-2 hours is typically sufficient for solution-processed films.
-
Workflow for Spin-Coating
Caption: Workflow for the fabrication of thin films from soluble this compound derivatives.
PART 3: Characterization and Quality Control
A thorough characterization of the fabricated thin films is essential to understand their properties and correlate them with device performance.
| Technique | Information Obtained | Typical Observations for Perylene Derivatives |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, grain size. | PVD films may show distinct crystalline grains, while spin-coated films can be smoother and more amorphous before annealing. |
| UV-Visible Spectroscopy | Optical absorption properties, bandgap estimation. | Characteristic absorption peaks of the perylene core, potential for red-shifting upon aggregation in the solid state. |
| Photoluminescence (PL) Spectroscopy | Emission properties, detection of excimers. | Strong fluorescence is a hallmark of perylene derivatives. Broad, red-shifted emission can indicate excimer formation due to π-π stacking. |
| X-ray Diffraction (XRD) | Crystallinity, molecular packing, orientation. | Can reveal if the films are amorphous or crystalline, and the preferred orientation of the molecules relative to the substrate. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical integrity, presence of functional groups. | Confirms the presence of carboxylic acid or ester groups and the intact perylene core after deposition and annealing. |
Troubleshooting and Field-Proven Insights
-
Issue: Poor film quality (pinholes, non-uniformity) in spin-coating.
-
Cause & Solution: Inadequate substrate cleaning is a common culprit. Ensure a rigorous cleaning protocol. Also, consider optimizing the solution viscosity and spin-coating parameters. A higher spin speed or a more dilute solution will generally result in a thinner, more uniform film.
-
-
Issue: Low deposition rate or material decomposition during PVD.
-
Cause & Solution: The evaporation temperature is too low or too high. Carefully and slowly increase the source temperature until a stable deposition rate is achieved. A mass spectrometer can be used to monitor for fragmentation, indicating decomposition.
-
-
Insight: The choice of substrate can significantly influence the molecular ordering of the first few monolayers, which can then template the growth of the rest of the film. For electronic applications, using substrates with appropriate surface energy or treating them with self-assembled monolayers (SAMs) can promote desirable molecular orientations.
Conclusion
The fabrication of high-quality thin films from this compound and its derivatives is a critical step in harnessing their potential for advanced electronic and optoelectronic applications. By understanding the interplay between the material's chemical properties and the deposition parameters, researchers can tailor the film characteristics to meet the demands of their specific application. The protocols and insights provided in this guide serve as a robust starting point for the successful fabrication and characterization of these promising materials.
References
Title: A Practical Guide to Determining the Fluorescence Quantum Yield of 3,9-Perylenedicarboxylic Acid Derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Perylene-based dyes, particularly derivatives of 3,9-Perylenedicarboxylic acid, are a cornerstone in the development of advanced fluorescent materials. Their high molar absorptivity, exceptional photostability, and tunable emission spectra make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to biomedical imaging and sensing. The fluorescence quantum yield (ΦF) is the single most critical parameter for quantifying the efficiency of the fluorescence process. It defines the ratio of photons emitted to photons absorbed, providing a direct measure of a molecule's ability to convert absorbed light into fluorescent light.
This guide provides a detailed, field-tested protocol for accurately measuring the relative fluorescence quantum yield of this compound derivatives. We will employ the comparative method, a robust and widely adopted technique that benchmarks the sample's fluorescence against a well-characterized reference standard. This document explains the causality behind each experimental step, outlines a self-validating protocol, and is grounded in authoritative sources to ensure data integrity and reproducibility.
Part 1: The Foundational Principle - Understanding the Comparative Method
The determination of the relative fluorescence quantum yield relies on the principle articulated by Parker and Rees. The method compares the integrated fluorescence intensity and the absorbance of the unknown sample (your perylenedicarboxylic acid derivative) to a reference standard with a known, well-documented quantum yield.
The core relationship is expressed in the following equation:
ΦF(Sample) = ΦF(Std) * (ISample / IStd) * (AStd / ASample) * (ηSample2 / ηStd2)
Where:
-
ΦF is the fluorescence quantum yield.
-
I represents the integrated area under the corrected fluorescence emission spectrum.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
"Sample" refers to your this compound derivative.
-
"Std" refers to the chosen reference standard.
The term (ηSample2 / ηStd2) is a correction factor for the refractive index of the solvents used for the sample and standard. If the same solvent is used for both, this term becomes 1 and can be omitted.
Causality in Experimental Design:
The entire experimental design is built to validate the assumptions of this equation. Key among these is the adherence to the Beer-Lambert Law, which dictates a linear relationship between absorbance and concentration. To maintain this linearity and avoid detrimental inner filter effects, all absorbance values at the excitation wavelength must be kept below 0.1. This is the most critical parameter for accuracy.
Part 2: Experimental Workflow & Protocol
This section details the step-by-step methodology for the accurate determination of ΦF.
Workflow Overview
The process can be visualized as a logical sequence, ensuring that each step validates the conditions for the next.
Caption: Experimental workflow for determining fluorescence quantum yield.
Step 1: Selection of the Reference Standard
Expertise: The choice of the reference standard is paramount and must be guided by its photophysical properties relative to your sample. An ideal standard will have absorption and emission profiles that are reasonably close to your this compound derivative. This minimizes wavelength-dependent biases in the spectrofluorometer's detector and grating efficiency.
For perylene derivatives, which typically absorb in the 400-500 nm range and emit in the 450-600 nm range, several standards are suitable. Quinine sulfate is a historically common standard, but its excitation wavelength is in the UV range, which can be a source of error. A more appropriate choice for perylene derivatives is often a well-characterized dye like Rhodamine 6G or Coumarin 153.
Recommended Standard for Perylene Derivatives:
-
Standard: Coumarin 153
-
Solvent: Ethanol
-
Known ΦF(Std): 0.53
-
Rationale: Its absorption and emission in ethanol overlap well with the typical spectral window of perylene derivatives, ensuring higher accuracy.
Step 2: Sample and Standard Preparation Protocol
Trustworthiness: This protocol is designed to eliminate common errors from concentration inaccuracies and solvent effects. The use of spectroscopic grade solvents is non-negotiable to avoid interference from fluorescent impurities.
-
Solvent Selection: Use spectroscopic grade (or HPLC grade) ethanol for both the Coumarin 153 standard and your this compound derivative sample. Using the same solvent for both simplifies the quantum yield calculation by making the refractive index term (η2) equal to one.
-
Stock Solutions: Prepare a concentrated stock solution of both your sample and the standard in the chosen solvent. A typical starting concentration is 1 mM. Ensure the compounds are fully dissolved.
-
Serial Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The goal is to create solutions with absorbance values ranging from 0.01 to 0.1 at the intended excitation wavelength. This series allows you to verify the linearity of fluorescence intensity versus absorbance, a key validation step.
Step 3: Spectroscopic Measurements
Authoritative Grounding: All measurements should be performed on a research-grade spectrofluorometer capable of providing corrected emission spectra. The instrument's correction factors account for the wavelength-dependent efficiency of the monochromators and detector. Failure to use corrected spectra is a primary source of error in QY measurements.
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes.
-
Set the excitation and emission slit widths to a narrow value (e.g., 2-5 nm) to ensure good spectral resolution. Use the same slit widths for all measurements (sample and standard).
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of your sample and the standard.
-
Record the absorbance value at the chosen excitation wavelength (e.g., 420 nm, a typical value for perylene derivatives).
-
Self-Validation Check: Plot the absorbance at the excitation wavelength versus concentration. The plot must be a straight line passing through the origin (R2 > 0.99), confirming adherence to the Beer-Lambert law.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 420 nm).
-
Measure the emission spectrum of a solvent blank first and subtract this from all subsequent measurements.
-
For each of the prepared dilutions (for both sample and standard), record the corrected emission spectrum. Ensure the entire emission band is captured (e.g., scan from 430 nm to 700 nm).
-
Self-Validation Check: Ensure the peak fluorescence intensity is within the linear range of the instrument's detector. If saturation occurs, the sample must be diluted further.
-
Part 3: Data Analysis and Interpretation
Step 1: Data Processing
-
Integrate Emission Spectra: For each recorded emission spectrum, calculate the integrated area under the curve. This value represents the total fluorescence intensity (I).
-
Plot for Linearity: For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of the absorbance (A) at the excitation wavelength.
-
Expert Insight: This plot is the most crucial validation step. It must be linear. Any deviation from linearity at higher absorbances is a clear sign of inner filter effects, where the emitted light is reabsorbed by other molecules in the solution. Only use data points from the linear region (typically A < 0.1) for the final calculation.
-
-
Determine the Gradient: Calculate the slope (gradient, Grad) of the linear fit for both the sample and standard plots (Integrated Intensity vs. Absorbance).
Step 2: Final Calculation
The original equation can now be simplified by using the gradients of the plots, which inherently combines the intensity and absorbance terms (I/A).
ΦF(Sample) = ΦF(Std) * (GradSample / GradStd) * (ηSample2 / ηStd2)
Since the same solvent is used, the equation becomes:
ΦF(Sample) = ΦF(Std) * (GradSample / GradStd)
Data Presentation: A Worked Example
Let's assume the following data was collected for a this compound derivative against a Coumarin 153 standard in ethanol.
Table 1: Experimental Data and Derived Gradients
| Compound | Solvent | ΦF(Std) | Gradient (Grad) from Plot of I vs. A |
| Coumarin 153 (Std) | Ethanol | 0.53 | 85,400 |
| Perylene Derivative (Sample) | Ethanol | To be determined | 115,200 |
Calculation:
-
ΦF(Sample) = 0.53 * (115,200 / 85,400)
-
ΦF(Sample) = 0.53 * 1.349
-
ΦF(Sample) = 0.715
The calculated fluorescence quantum yield for this derivative is 0.715 or 71.5% .
Part 4: Troubleshooting and Best Practices
-
Problem: Non-linear plot of Intensity vs. Absorbance.
-
Cause: Inner filter effect or aggregation.
-
Solution: Use more dilute solutions. Ensure all absorbance values are below 0.1, or even below 0.05 for highly emissive compounds.
-
-
Problem: Poor reproducibility.
-
Cause: Temperature fluctuations, sample degradation (photobleaching), or solvent evaporation.
-
Solution: Use a temperature-controlled cuvette holder. Minimize the sample's exposure to the excitation light by using shutters. Use capped cuvettes to prevent evaporation.
-
-
Problem: Distorted emission spectra.
-
Cause: Raman scattering from the solvent.
-
Solution: The Raman peak is typically at a fixed energy shift from the excitation line. If it overlaps with your emission, change the excitation wavelength by 10-20 nm. Ensure proper blank subtraction is performed.
-
Troubleshooting & Optimization
improving the solubility of 3,9-Perylenedicarboxylic acid for device fabrication
<_>
Welcome to the technical support center for 3,9-Perylenedicarboxylic Acid (3,9-PDCA). This guide is designed for researchers and professionals in materials science and drug development. Here, we address the significant challenge of this compound's low solubility and its impact on device fabrication. This resource provides in-depth, field-tested insights and actionable protocols to help you navigate these experimental hurdles.
Introduction: The Solubility Challenge
This compound is a valuable building block for organic electronics due to its robust aromatic core and desirable photophysical properties. However, its planar structure leads to strong π-π stacking and intermolecular hydrogen bonding, resulting in extremely low solubility in common organic solvents. This poor solubility is a major bottleneck for solution-based processing, which is crucial for fabricating uniform, high-quality thin films for electronic devices.
This guide will explore three primary strategies to overcome this challenge:
-
Chemical Modification: Altering the molecular structure to improve solubility.
-
Salt Formation: Converting the carboxylic acid groups into more soluble salt forms.
-
Advanced Processing Techniques: Optimizing solvent systems and deposition methods.
Below, you will find a series of frequently asked questions and troubleshooting guides to address specific issues you may encounter in your work.
Part 1: FAQs on Solubility Enhancement
Question 1: What are the primary reasons for the poor solubility of this compound?
Answer: The limited solubility of 3,9-PDCA stems from two main intermolecular forces:
-
Strong π-π stacking: The large, planar aromatic core of the perylene molecule encourages strong face-to-face stacking, leading to the formation of stable, insoluble aggregates.[1][2]
-
Intermolecular Hydrogen Bonding: The two carboxylic acid groups form strong hydrogen bonds between molecules, creating a rigid, crystalline lattice that is difficult for solvent molecules to penetrate and dissolve.
These forces make it thermodynamically unfavorable for the compound to dissolve in most common solvents.
Question 2: Which solvents show at least partial solubility for 3,9-PDCA?
Answer: While challenging, some high-boiling point, polar aprotic solvents have shown limited success. These are often used at elevated temperatures to overcome the strong intermolecular forces.
| Solvent | Boiling Point (°C) | Observations |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Can dissolve some perylene derivatives, especially with heating.[3] |
| Dimethyl Sulfoxide (DMSO) | 189 | Often used in combination with other solvents or with heating.[4] |
| Dimethylformamide (DMF) | 153 | Similar to DMSO, may show slight solubility at high temperatures.[4] |
Note: Always use these solvents with caution in a well-ventilated fume hood, especially when heating.
Question 3: How does chemical modification improve the solubility of perylene-based molecules?
Answer: Chemical modification is a powerful strategy to disrupt the intermolecular forces that cause poor solubility. The two most common approaches for 3,9-PDCA are:
-
Esterification: Converting the carboxylic acid groups to esters introduces bulky alkyl or aryl groups.[5] These groups physically disrupt the π-π stacking and prevent close packing of the molecules, which enhances solubility. The choice of the alcohol used for esterification is critical; branched or "swallow-tail" alkyl chains are particularly effective at increasing solubility compared to linear chains.[1][6]
-
Side-Chain Engineering: Similar to esterification, attaching flexible or bulky side chains to the perylene core can significantly improve solubility.[7][8] This is a common strategy for perylene diimide (PDI) derivatives, and the principles apply here as well. The goal is to introduce steric hindrance that weakens the intermolecular interactions.[6]
Question 4: What is salt formation and how can it be applied to 3,9-PDCA?
Answer: Salt formation is a chemical modification technique that involves reacting an acidic or basic drug with a suitable counter-ion to form a salt, which often has improved solubility.[9][10][11] For 3,9-PDCA, the carboxylic acid groups can be deprotonated with a base to form a carboxylate salt. This introduces ionic character to the molecule, which generally increases its solubility in polar solvents.
The choice of the base is important. Organic bases like butylamine or tertiary amines are often used.[12] The resulting salt's solubility will depend on the properties of the counter-ion.[12]
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step protocols for key experiments and troubleshooting advice for common issues encountered during device fabrication.
Guide 1: Improving Film Quality for Poorly Soluble Materials
Problem: When spin-coating a solution of a modified 3,9-PDCA derivative, the resulting film is non-uniform, contains "coffee rings," or has crystalline aggregates.
Causality: These issues often arise from rapid solvent evaporation, which does not allow the molecules sufficient time to self-assemble into a smooth film. The solute crashes out of solution, leading to the observed defects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving thin film quality.
Detailed Actions:
-
Solvent System Optimization:
-
High-Boiling Point Solvents: Using solvents with higher boiling points slows down the evaporation rate, allowing more time for the molecules to form an ordered film.
-
Co-solvents: A mixture of a "good" and a "poor" solvent can help control the drying process.[13] The "good" solvent keeps the material dissolved, while the "poor" solvent helps to induce controlled aggregation.
-
Solvent Additives: Small amounts of additives can influence the final film morphology.[7]
-
-
Spin-Coating Parameter Adjustment:
-
Lower Spin Speed: Reduces the rate of solvent evaporation.
-
Slower Acceleration: Allows for a more gradual thinning of the film.
-
Enclosed Environment: Spin-coating in a chamber saturated with solvent vapor slows down drying.[14]
-
-
Post-Deposition Annealing:
-
Thermal Annealing: Heating the film after deposition can provide the thermal energy needed for molecules to rearrange into a more ordered, crystalline state.
-
Solvent Vapor Annealing: Exposing the film to solvent vapor can plasticize it, allowing for molecular rearrangement and improved crystallinity.[1]
-
Protocol 1: Esterification of this compound
This protocol describes a direct acid-catalyzed esterification (Fischer esterification) to synthesize diisobutyl perylene-3,9-dicarboxylate, a more soluble derivative.[5][15][16]
Materials:
-
This compound (1 equivalent)
-
Isobutanol (large excess, acts as both reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Combine this compound and a large excess of isobutanol in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome: The resulting diisobutyl perylene-3,9-dicarboxylate should be a dark green powder or crystalline solid with significantly improved solubility in common organic solvents like chloroform and toluene.[5]
Protocol 2: Salt Formation for Enhanced Aqueous Solubility
This protocol outlines a general procedure for forming a salt of 3,9-PDCA to improve its solubility in polar solvents.
Materials:
-
This compound (1 equivalent)
-
A suitable base (e.g., triethylamine, potassium carbonate) (2 equivalents)
-
A suitable polar solvent (e.g., deionized water, ethanol)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Suspend this compound in the chosen polar solvent.
-
Slowly add the base to the suspension while stirring vigorously.
-
Continue stirring at room temperature until the solid dissolves, indicating the formation of the salt. Gentle heating may be required.
-
If any unreacted starting material remains, filter the solution.
-
The resulting solution contains the salt of 3,9-PDCA and can be used for further experiments. The salt can be isolated by removing the solvent under reduced pressure, although it may be hygroscopic.
Self-Validation: The formation of the salt can be confirmed by the disappearance of the carboxylic acid peak and the appearance of a carboxylate peak in the FTIR spectrum. The pH of the solution should also be basic.
Part 3: Purification and Characterization
Question 5: How can I purify the modified 3,9-PDCA derivatives?
Answer: Purification is a critical step to ensure high-performance electronic devices. The appropriate method depends on the properties of the modified compound.
| Purification Method | Description | Best For |
| Column Chromatography | Separation based on polarity. | Esterified derivatives that are soluble in organic solvents. |
| Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool slowly to form pure crystals. | Compounds that are solid at room temperature and have a significant difference in solubility at high and low temperatures. |
| Sublimation | Purifying a solid by heating it to a vapor and then condensing it back to a solid. | Thermally stable compounds. Perylene derivatives are often purified this way.[17] |
| Washing/Precipitation | Washing the crude product with a solvent in which the impurities are soluble but the product is not. | Removing highly polar or non-polar impurities. |
Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the modified compound.
-
Mass Spectrometry: To verify the molecular weight.
-
FTIR Spectroscopy: To confirm the conversion of functional groups (e.g., carboxylic acid to ester).
-
UV-Vis Spectroscopy: To study the optical properties and aggregation behavior in solution.[2]
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels, which are crucial for electronic device applications.
By employing these strategies, researchers can effectively overcome the solubility limitations of this compound, enabling its use in a wide range of applications in organic electronics and beyond.
References
- 1. Effect of Side-Chain Substituents on Self-Assembly of Perylene Diimide Molecules: Morphology Control: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Effect of side-chain substituents on self-assembly of perylene diimide molecules: morphology control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. All-perylene-derivative for white light emitting diodes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Preparation and Purification of Some Oxidation Products of Perylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,9-Perylenedicarboxylic Acid
A Guide for Researchers and Development Scientists
Welcome to the technical support center for the purification of 3,9-Perylenedicarboxylic Acid (3,9-PDA). As a Senior Application Scientist, I understand that the purification of perylene derivatives is a critical, yet often challenging, step in the synthesis of advanced materials for OLEDs, organic semiconductors, and high-performance pigments.[1][2][3] The unique electronic properties of these molecules are highly dependent on their purity.
This guide is designed to provide practical, in-depth solutions to common issues encountered during the recrystallization of crude 3,9-PDA. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the recrystallization of this compound.
Q1: Why is recrystallization the preferred method for purifying 3,9-PDA?
Recrystallization is a powerful technique for purifying solid organic compounds because it exploits differences in solubility between the desired compound and its impurities at varying temperatures.[4][5] For a rigid, planar molecule like 3,9-PDA, its ability to form a well-ordered crystal lattice is high. During slow cooling, 3,9-PDA molecules will preferentially incorporate into this growing lattice, while impurities, which do not fit as well, remain in the solvent (the "mother liquor"). This makes it highly effective for removing both soluble and insoluble contaminants from the crude product.
Q2: What are the ideal characteristics of a recrystallization solvent for 3,9-PDA?
The choice of solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent must completely dissolve the crude 3,9-PDA when hot.
-
Low solubility at low temperatures: As the solution cools, the solvent's inability to keep the 3,9-PDA dissolved is what forces crystallization, leading to a high recovery yield.
-
"Like Dissolves Like": 3,9-PDA is a polar molecule due to its two carboxylic acid groups. Therefore, polar solvents are generally a good starting point.[6]
-
Inertness: The solvent must not react with the 3,9-PDA.
-
Volatility: A moderately volatile solvent is preferred, as it can be easily removed from the purified crystals during the drying step.
-
Boiling Point: The solvent's boiling point should ideally be below the melting point of 3,9-PDA to prevent the compound from "oiling out."
Q3: What are the likely impurities in my crude 3,9-PDA?
Impurities are typically related to the synthetic route. A common synthesis involves the oxidative decarboxylation of 3,4,9,10-Perylenetetracarboxylic dianhydride.[7] Potential impurities could include:
-
Unreacted Starting Materials: Residual perylenetetracarboxylic species.
-
Isomeric Byproducts: Other perylenedicarboxylic acid isomers formed during the reaction.
-
Intermediates: Incompletely reacted intermediates from the synthesis pathway.[8]
-
Colored Contaminants: Perylene compounds are known for their strong color, and even trace amounts of highly colored byproducts can persist.
Troubleshooting Guide: Common Recrystallization Problems
This section is formatted to help you diagnose and solve specific issues you may encounter during your experiment.
Problem 1: No crystals form upon cooling.
-
Possible Cause A: The solution is too dilute (not saturated).
-
Why it Happens: Too much solvent was added initially, and the concentration of 3,9-PDA does not exceed its solubility limit even at low temperatures.[9]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. To check if you are near saturation, you can dip a glass stirring rod into the hot solution; a rapid formation of solid "frost" on the rod as it dries indicates a saturated solution.
-
-
Possible Cause B: The solution is supersaturated.
-
Why it Happens: Crystallization requires an initial nucleation event to begin. Sometimes, even though the solution is thermodynamically unstable, this kinetic barrier is not overcome.[5]
-
Solutions:
-
Scratch the Flask: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches and glass fragments can provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure 3,9-PDA, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystallization.[5]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound. Do this only after the solution has cooled to room temperature slowly.[10]
-
-
Problem 2: The product "oils out" instead of forming crystals.
-
Possible Cause A: The solution is cooling too rapidly.
-
Why it Happens: When a hot, saturated solution is cooled too quickly, the compound may come out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous, oily liquid.[9]
-
Solution: Reheat the flask to re-dissolve the oil. Allow the flask to cool much more slowly. Insulate the flask by placing it on a few paper towels or a cork ring and covering the top with a watch glass. Slow cooling is paramount for high-purity crystals.[5]
-
-
Possible Cause B: The boiling point of the solvent is higher than the melting point of the solute.
-
Why it Happens: The compound dissolves in the hot solvent, but upon cooling, it separates as a molten liquid because the temperature is still above its melting point.
-
Solution: This indicates an inappropriate solvent choice. You must select a different solvent with a lower boiling point.
-
-
Possible Cause C: High concentration of impurities.
-
Why it Happens: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
-
Solution: Try adding a small amount of additional solvent to the hot solution to reduce the saturation level slightly. If colored impurities are suspected, consider a hot filtration step with activated charcoal (see Protocol 2).
-
Problem 3: The final product is still colored or appears impure.
-
Possible Cause A: Colored impurities were not removed.
-
Why it Happens: Many organic compounds, especially those with large aromatic systems like perylene, can have intensely colored impurities that are soluble and co-crystallize with the product.
-
Solution: Perform a purification step using activated charcoal. Charcoal has a high surface area and can adsorb large, flat, colored molecules. See Protocol 2 for the correct procedure.[11] Caution: Using too much charcoal can adsorb your product as well, reducing the yield.
-
-
Possible Cause B: Crystals formed too quickly.
-
Why it Happens: Rapid crystal growth can trap impurities from the mother liquor within the crystal lattice.[9]
-
Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible. Using slightly more solvent than the bare minimum required for dissolution can help slow the process.[9]
-
Problem 4: The recovery yield is very low.
-
Possible Cause A: Too much solvent was used.
-
Why it Happens: Using a large excess of solvent means that a significant amount of your product will remain dissolved in the mother liquor even after cooling, as the solution never becomes fully saturated.[9]
-
Solution: In your next attempt, use the absolute minimum amount of boiling solvent required to dissolve the crude solid. If you have already filtered your crystals, you can try to recover more product from the mother liquor by boiling off some of the solvent and cooling again for a "second crop" of crystals, though this crop may be less pure.
-
-
Possible Cause B: The crystals were filtered while the solution was still warm.
-
Why it Happens: The solubility of 3,9-PDA is higher at warmer temperatures. Filtering before the solution is thoroughly chilled will result in product loss.
-
Solution: Ensure the flask has cooled slowly to room temperature and has then been chilled in an ice bath for at least 15-20 minutes before performing the vacuum filtration.[10]
-
-
Possible Cause C: Using the wrong solvent for washing.
-
Why it Happens: Washing the collected crystals with room-temperature or warm solvent, or a solvent in which the product is highly soluble, will dissolve some of your purified product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[4]
-
Visualized Workflow: The Recrystallization Process
The following diagram outlines the key steps and decision points in a successful recrystallization experiment.
Caption: A flowchart of the standard recrystallization workflow.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
This protocol is the foundational method for purifying 3,9-PDA.
-
Solvent Selection:
-
Place ~20-30 mg of crude 3,9-PDA into several small test tubes.
-
Add a potential solvent (e.g., DMSO, DMF, NMP, Toluene/Ethanol mixture) dropwise to each tube at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the solid when hot.
-
Allow the hot solutions to cool. The best solvent will yield a large quantity of crystalline solid.
-
-
Dissolution:
-
Place your crude 3,9-PDA (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a boiling chip and the chosen solvent in small portions.
-
Heat the flask on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot solvent until the 3,9-PDA just dissolves. Avoid adding a large excess.[5]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[10]
-
-
Filtration and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold solvent to ensure it seals.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a very small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
-
-
Drying:
-
Transfer the filter cake to a clean, pre-weighed watch glass.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature.
-
Protocol 2: Recrystallization with Charcoal Treatment for Color Removal
Use this protocol if your crude product or recrystallized solution has a persistent, unwanted color.
-
Dissolution: Follow Step 2 from Protocol 1 to dissolve the crude 3,9-PDA in the minimum amount of boiling solvent.
-
Charcoal Addition:
-
Remove the flask from the hot plate to temporarily stop the boiling.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's mass) to the hot solution. CAUTION: Adding charcoal to a boiling liquid can cause it to boil over violently.
-
Add a slight excess of solvent to prevent premature crystallization during the subsequent filtration step.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Gravity Filtration:
-
This step removes the charcoal and any other insoluble impurities.[5]
-
Set up a stemless funnel with fluted filter paper over a clean Erlenmeyer flask on a hot plate.
-
Keep the receiving flask and funnel hot to prevent the product from crystallizing on the filter paper.
-
Pour the hot charcoal-containing solution through the fluted filter paper.
-
Rinse the original flask and the filter paper with a small amount of fresh, boiling solvent to recover any product.
-
-
Concentration and Crystallization:
-
Boil off the excess solvent that was added in step 2 until the solution is saturated.
-
Proceed with cooling, filtration, and drying as described in Steps 3-5 of Protocol 1.
-
Data & Characterization
Verifying the purity of your final product is a critical final step.
Table 1: Solvent Screening Guide (Conceptual)
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Comments |
| Amide | Dimethylformamide (DMF) | 153 | High | Often good for dissolving polar compounds like dicarboxylic acids. High boiling point requires vacuum for removal. |
| Sulfoxide | Dimethyl sulfoxide (DMSO) | 189 | High | Excellent solvent for many polar organics, but very high boiling point makes removal difficult. |
| Aromatic | Toluene | 111 | Low | May work, especially as part of a mixed-solvent system with a more polar solvent like ethanol.[12][13] |
| Alcohol/Water | Ethanol/Water | Variable | Variable | A common mixed-solvent pair. Dissolve in hot ethanol (good solvent) and add hot water (poor solvent) until cloudy.[4][14] |
Post-Purification Analysis
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[11]
-
Spectroscopy (NMR/FT-IR): These techniques can confirm the chemical structure of your 3,9-PDA and help identify the presence of any remaining impurities by comparing the resulting spectrum to a known standard.
By methodically applying these principles and troubleshooting steps, you can significantly improve the efficiency and success rate of your this compound purifications.
References
- 1. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. amherst.edu [amherst.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. famu.edu [famu.edu]
- 12. reddit.com [reddit.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
troubleshooting low yield in 3,9-Perylenedicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3,9-Perylenedicarboxylic Acid (CAS: 6364-19-8). This guide is designed for researchers, chemists, and materials scientists encountering challenges in obtaining high yields and purity for this critical chemical intermediate. As a compound with significant applications in organic electronics, fluorescent dyes, and advanced materials, its reliable synthesis is paramount.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.
Troubleshooting Guide: Addressing Low Yield
Low yield is the most common challenge in the synthesis of this compound. The optimal approach to troubleshooting depends on the chosen synthetic route. Below, we address specific issues for the three primary synthesis pathways.
Route 1: Friedel-Crafts Acylation of Perylene & Subsequent Oxidation
This two-step route first introduces acetyl groups at the 3 and 9 positions, which are then oxidized to carboxylic acids.
Q1: My Friedel-Crafts acylation step results in a complex mixture with very little 3,9-diacetylperylene. What's going wrong?
Answer: Low yield and selectivity in the diacylation of perylene are common issues. The primary causes are catalyst deactivation, suboptimal reaction conditions, and competing side reactions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will rapidly deactivate it, halting the reaction.[3][4]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a fresh, unopened container of anhydrous AlCl₃ and an anhydrous, non-polar solvent like dichloromethane (DCM) or carbon disulfide.
-
-
Stoichiometry of Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ per acyl group because the product ketone complexes with the catalyst, rendering it inactive.[3] For diacylation, you need more than two equivalents.
-
Solution: Use 2.5 to 3.0 equivalents of AlCl₃ relative to perylene to ensure enough active catalyst is available for both acylations.
-
-
Reaction Temperature and Time: The reaction is highly exothermic. If the initial addition of reagents is too fast, localized heating can cause side reactions. Conversely, if the temperature is too low, the reaction may be sluggish.
-
Solution: Add the acetyl chloride dropwise at 0 °C to control the initial exotherm.[3] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Side Products: Mono-acylation is a common side product if the reaction does not go to completion. Polyacylation beyond two groups is less common because the first acyl group deactivates the perylene core to further substitution.[5]
Q2: The oxidation of 3,9-diacetylperylene to the dicarboxylic acid is incomplete or results in a low yield. How can I improve this step?
Answer: The oxidation of the acetyl groups to carboxylic acids, often using sodium hypochlorite (the haloform reaction) or potassium permanganate, can be challenging due to the low solubility of the starting material and product.
-
Incomplete Reaction: 3,9-diacetylperylene is poorly soluble in aqueous oxidizing solutions.
-
Solution: Employ a phase-transfer catalyst or use a co-solvent system (e.g., pyridine/water or dioxane/water) to improve the solubility of the diacetylperylene and facilitate contact with the oxidizing agent. Vigorous stirring is essential.
-
-
Harsh Conditions: Excessively high temperatures or prolonged reaction times with strong oxidants can lead to the degradation of the perylene core.
-
Solution: Carefully control the reaction temperature. When using KMnO₄, heat gently and monitor the disappearance of the purple color. For the haloform reaction, maintain the temperature as recommended for analogous aromatic methyl ketone oxidations.
-
-
Product Isolation: this compound is highly insoluble in acidic and neutral water, which can make isolation difficult and lead to apparent low yields if not fully precipitated.
-
Solution: After the reaction, ensure the solution is made strongly acidic (pH 1-2) with concentrated HCl to fully precipitate the dicarboxylic acid. Allow sufficient time for complete precipitation before filtration.
-
Route 2: Carboxylation of 3,9-Dibromoperylene via Grignard Reagent
This route involves forming a di-Grignard reagent from 3,9-dibromoperylene, which is then quenched with carbon dioxide (dry ice).
Q3: I am struggling to form the di-Grignard reagent from 3,9-dibromoperylene. The reaction won't initiate or seems to stall.
Answer: The formation of Grignard reagents is highly sensitive to reaction conditions, particularly the absence of water and the quality of the magnesium.
-
Moisture Contamination: This is the most common reason for Grignard reaction failure. Traces of water will quench the Grignard reagent as it forms.
-
Solution: Use rigorously dried glassware and anhydrous solvents (e.g., THF or diethyl ether freshly distilled from sodium/benzophenone). Ensure the 3,9-dibromoperylene starting material is completely dry.
-
-
Magnesium Surface: The magnesium turnings must have a clean, unoxidized surface to react.
-
Solution: Use fresh, high-quality magnesium turnings. Before the reaction, briefly stir the magnesium turnings in the dry solvent to abrade the surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.
-
-
Reaction Initiation: Sometimes, the reaction is slow to start.
-
Solution: Gentle heating with a heat gun on a small spot of the flask can initiate the reaction (watch for bubble formation). Once started, the reaction is often exothermic and may require cooling to maintain control.
-
Q4: My yield after quenching the Grignard reagent with CO₂ is very low.
Answer: Low yields in the carboxylation step can result from incomplete Grignard formation, premature quenching, or issues during the CO₂ addition and workup.
-
Incomplete Grignard Formation: If only the mono-Grignard reagent forms, the final product will be 3-bromo-9-perylenecarboxylic acid, reducing the yield of the desired diacid.
-
Solution: Use a slight excess of magnesium (2.2-2.5 equivalents) and allow sufficient reaction time (monitor by TLC quenching small aliquots in iodine) to ensure the formation of the di-Grignard reagent.
-
-
CO₂ Quality and Addition: Atmospheric moisture can condense on cold dry ice.
-
Solution: Use freshly crushed, high-quality dry ice. It is crucial to add the Grignard solution to a large excess of crushed dry ice suspended in anhydrous ether or THF, rather than adding the dry ice to the Grignard solution. This ensures the Grignard reagent always encounters an excess of CO₂, minimizing side reactions like ketone formation.
-
-
Workup and Isolation: The magnesium salt of the dicarboxylic acid can be difficult to handle. The final product is insoluble in the acidic aqueous layer.
-
Solution: After quenching, perform an acidic workup (e.g., with 1 M HCl). The dicarboxylic acid will precipitate. It can then be filtered, washed thoroughly with water, and dried. For purification, the crude acid can be dissolved in a dilute base (like NaOH or K₂CO₃), filtered to remove non-acidic impurities, and then re-precipitated by adding acid.[6]
-
Route 3: Partial Decarboxylation of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA)
This route involves heating PTCDA with a strong base under pressure to selectively remove two of the four carboxylic acid groups.
Q5: The decarboxylation of PTCDA gives me a low yield of the 3,9-dicarboxylic acid. I either recover starting material or get other products.
Answer: This reaction requires precise control of temperature, pressure, and stoichiometry to achieve selective partial decarboxylation.
-
Insufficient Temperature/Pressure: The decarboxylation requires significant energy input.
-
Solution: This reaction is typically performed in an autoclave to reach the required temperatures (200-210 °C) and pressures (0.2-0.3 MPa).[4] Without the proper equipment, the reaction will not proceed effectively.
-
-
Incorrect Base Concentration: The concentration of the potassium hydroxide (KOH) is critical. Too little base may not drive the reaction, while too much could promote further decarboxylation or side reactions.
-
Solution: A published protocol specifies using a solution of 40 g of KOH in 200 mL of water for 40 g of PTCDA.[4] Adhering to this ratio is crucial for reproducibility.
-
-
Reaction Time: Decarboxylation is not instantaneous.
-
Solution: A reaction time of around 20 hours at the target temperature is recommended to ensure the reaction goes to completion.[4]
-
-
Workup and pH Adjustment: The product exists as the dipotassium salt in the reaction mixture. Improper pH adjustment during workup can lead to loss of product.
-
Solution: After cooling, carefully adjust the pH to 8-9 with dilute HCl.[4] This is a critical step. At this pH, the desired 3,9-dicarboxylic acid may be less soluble than other potential byproducts, allowing for selective isolation. Further acidification to a lower pH will precipitate any remaining product.
-
Visualization of Synthetic Pathways & Troubleshooting
Synthetic Routes Overview
Caption: Overview of the three main synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying crude this compound?
A: Due to its very low solubility in most organic solvents and water, purification by standard column chromatography or recrystallization is often ineffective. The most reliable method is acid-base extraction.
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) by stirring. The dicarboxylic acid will deprotonate to form a soluble disodium or dipotassium salt.
-
Filter the basic solution to remove any insoluble, non-acidic impurities.
-
Slowly add a strong acid (e.g., 2M HCl) to the filtrate with vigorous stirring.
-
The pure this compound will precipitate out of the solution.
-
Filter the solid, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Q: My final product is a dark, intractable solid. How can I confirm it is the correct compound?
A: this compound is typically a dark-colored powder.[7] Standard characterization can be challenging due to its low solubility.
-
Solubility for NMR: It is notoriously difficult to get a clean NMR spectrum. You may need to use a deuterated base like NaOD in D₂O or a strong acid like D₂SO₄. Another option is to convert a small sample to a more soluble ester derivative (e.g., the diisobutyl ester) for characterization.
-
Infrared (IR) Spectroscopy: This is a very useful technique. Look for the characteristic broad O-H stretch of the carboxylic acid from ~2500-3300 cm⁻¹ and the sharp C=O stretch around 1700 cm⁻¹.
-
Mass Spectrometry: Techniques like MALDI or ESI in negative ion mode might be successful.
-
Elemental Analysis: This can provide strong evidence for the correct empirical formula (C₂₂H₁₂O₄).
Q: Which synthetic route is the most scalable and reliable?
A: Each route has its trade-offs.
-
Route 1 (Acylation/Oxidation): This route can be difficult to control, especially the diacylation step, which may produce isomeric impurities. It is generally less favored for scalability.
-
Route 2 (Grignard): This route can provide good yields if anhydrous conditions are strictly maintained. However, Grignard reagents can be challenging to handle on a very large scale.
-
Route 3 (Decarboxylation): This route appears to be the most robust and scalable, as demonstrated in the patent literature.[4] It starts from a commercially available material (PTCDA) and, despite requiring high pressure and temperature, is a single-step conversion to the diacid core. For industrial or large-scale lab synthesis, this is often the preferred method.
Protocols & Data
Protocol 1: Synthesis via Partial Decarboxylation of PTCDA
This protocol is adapted from patent literature, which reports a high yield.[4]
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA): 40 g
-
Potassium hydroxide (KOH): 40 g
-
Deionized water: 200 mL
-
10% Hydrochloric acid (HCl) solution
Procedure:
-
In a suitable reaction vessel, add the 40 g of PTCDA to a solution of 40 g of KOH in 200 mL of water.
-
Stir the mixture well and heat to 90 °C to ensure mixing.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and slowly heat to 200 °C over approximately 3 hours. The internal pressure should reach 0.2-0.3 MPa (approx. 30-45 psi).
-
Maintain the reaction at 200 °C with stirring for 20 hours.
-
After 20 hours, cool the autoclave to room temperature.
-
Carefully vent the vessel and transfer the reaction solution to a large beaker.
-
Slowly and with stirring, adjust the pH of the dark solution to between 8 and 9 using a 10% HCl solution. A precipitate should form.
-
Filter the precipitate and wash the filter cake with a small amount of water. This solid is the crude this compound.
-
The product can be further purified using the acid-base procedure described in the FAQs.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Acylation/Oxidation | Route 2: Grignard Carboxylation | Route 3: Partial Decarboxylation |
| Starting Materials | Perylene, Acetyl Chloride, AlCl₃ | 3,9-Dibromoperylene, Mg, CO₂ | PTCDA, KOH |
| Key Reagent Sensitivity | AlCl₃ is highly moisture-sensitive.[3][4] | Grignard reagent is highly sensitive to moisture and protic sources. | Relatively robust. |
| Specialized Equipment | Standard glassware (anhydrous). | Standard glassware (rigorously anhydrous). | High-pressure autoclave. |
| Reported Yield | Variable, often moderate due to selectivity issues. | Can be good (>60%) under optimal conditions. | High (Reported yield of 31g from 40g PTCDA, ~88%).[4] |
| Primary Challenge | Controlling di-acylation selectivity (avoiding mono-acylation). | Ensuring complete formation of the di-Grignard reagent. | Requires high pressure/temperature equipment; precise pH control in workup. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. EP0205980B1 - Process for the preparation of perylene-3,4,9,10-tetracarboxylic-acid dianhydride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
avoiding regioisomeric mixtures in perylene dicarboxylate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Regioisomeric Mixtures
Introduction: The Challenge of Regioisomerism in Perylene Dicarboxylate Synthesis
Perylene dicarboxylates and their imide derivatives (PDIs) are a class of high-performance organic materials with significant applications in organic electronics, photovoltaics, and bioimaging due to their exceptional photophysical properties and stability. However, the synthesis of disubstituted perylene derivatives often leads to the formation of regioisomeric mixtures, most commonly the 3,9- and 3,10-isomers. This lack of regioselectivity presents a significant hurdle for researchers, as the isolation of pure isomers is often challenging and the presence of mixed isomers can detrimentally affect device performance and experimental reproducibility.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of perylene dicarboxylate synthesis and achieve high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in perylene dicarboxylate synthesis so important?
A1: The precise substitution pattern on the perylene core dictates its electronic and photophysical properties. Regioisomers, such as the 3,9- and 3,10-perylene dicarboxylates, can exhibit different absorption and emission spectra, redox potentials, and self-assembly behaviors.[1][2] For applications in organic electronics or as fluorescent probes, a regioisomerically pure material is crucial for predictable and optimal performance.[3][4] The presence of isomeric impurities can lead to inconsistent device characteristics and ambiguous experimental results.
Q2: What are the primary synthetic routes to perylene dicarboxylates, and which are prone to forming regioisomeric mixtures?
A2: A common route involves the direct functionalization of the perylene core, such as through Friedel-Crafts acylation.[5][6][7] This method, while direct, often results in poor regioselectivity, yielding a mixture of 3,9- and 3,10-isomers that can be difficult to separate. Alternative strategies that offer better control involve the synthesis of asymmetrically substituted perylene diimides (PDIs) from key intermediates like perylene-3,4-(dicarboxylic monoimide)-9,10-(dicarboxylic monoanhydride) (PIA).[8][9][10]
Q3: How can I characterize and quantify the ratio of regioisomers in my product mixture?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between perylene dicarboxylate regioisomers.[1][11] The 1H NMR spectra of the 3,9- and 3,10-isomers (or their derivatives like 1,6- and 1,7- for bay-substituted PDIs) show distinct differences in the chemical shifts and splitting patterns of the aromatic protons on the perylene core.[1][2][11] Integration of the characteristic signals allows for the quantification of the isomer ratio. High-Performance Liquid Chromatography (HPLC) can also be employed to separate and quantify the isomers, although developing a suitable method can be challenging.
Troubleshooting Guide: Strategies to Avoid and Manage Regioisomeric Mixtures
This section provides actionable advice to address common issues encountered during the synthesis and purification of perylene dicarboxylates.
Issue 1: My Friedel-Crafts acylation of perylene yields an inseparable mixture of 3,9- and 3,10-dicarboxylate isomers.
Root Cause: The electrophilic substitution on the perylene core at the 3- and 10-positions has very similar activation energies, leading to a lack of regioselectivity. The properties of the resulting isomers are often too similar for straightforward separation by standard column chromatography.
Solutions:
-
Strategic Synthesis of Asymmetric Precursors: Instead of direct disubstitution, consider a stepwise approach. Synthesizing an asymmetrically substituted perylene derivative allows for controlled functionalization. For instance, starting with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), one can synthesize a monoimide monoanhydride intermediate.[12] This allows for the introduction of different functional groups at the imide positions, leading to asymmetric PDIs.[9][10][13][14]
-
Directed Ortho-Metalation and Functionalization: For bay-region functionalization, methods like directed ortho-iodination of perylene diimides have been developed to achieve high regioselectivity.[15][16] These iodinated intermediates can then be used in cross-coupling reactions to introduce a variety of functional groups in a controlled manner.
Issue 2: I have a mixture of regioisomers and need to isolate the pure compounds.
Root Cause: The structural similarity of regioisomers often results in very close retention factors (Rf) in column chromatography and similar solubilities, making separation difficult.
Solutions:
-
Specialized Chromatographic Techniques: While challenging, separation is sometimes possible with careful optimization of chromatographic conditions.
-
Column Chromatography: Use high-performance silica gel and a meticulously chosen eluent system. A shallow solvent gradient can sometimes resolve closely eluting spots.
-
Preparative HPLC: This can be a powerful tool for separating isomers, although it may be limited in scale.[4]
-
Size Exclusion Chromatography (SEC): For larger, oligomeric, or polymeric perylene derivatives, SEC can sometimes separate isomers based on subtle differences in their hydrodynamic volume.
-
-
Fractional Crystallization: This classical technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. This often requires extensive screening of solvents and conditions. An efficient method for obtaining regioisomerically pure 1,6/7-(NO2)2- and (NH2)2-PDIs involves the selective crystallization of 1,6-(NO2)2-perylene-3,4,9,10-tetracarboxy tetrabutylester.[3][4]
Issue 3: I am trying to synthesize an asymmetric perylene dicarboxylate, but the reaction is yielding a mixture of symmetric and asymmetric products.
Root Cause: Incomplete reaction at one of the reactive sites or scrambling of substituents can lead to a mixture of products.
Solutions:
-
Stepwise Synthesis with Protecting Groups: Utilize a mono-protected perylene precursor to ensure that the two reactive sites are differentiated. After the first functionalization, the protecting group can be removed to allow for the second, different functionalization.
-
Careful Control of Stoichiometry and Reaction Conditions: When reacting a symmetric precursor with two different reagents, carefully control the stoichiometry to favor the formation of the asymmetric product. This often involves adding the first reagent in a limited amount, followed by purification of the mono-substituted intermediate before adding the second reagent.
Experimental Protocols
Protocol 1: Synthesis of Regioisomerically Pure 1,7-Dibromoperylene-3,4,9,10-tetracarboxylic Acid Derivatives
This protocol is adapted from a robust and scalable synthesis that provides access to versatile, regioisomerically pure intermediates.[12][17]
Step 1: Synthesis of Perylene-3,4,9,10-tetracarboxy tetrabutylester (PTE)
-
Perylene-3,4,9,10-tetracarboxylic bisanhydride is reacted with butanol in the presence of an acid catalyst to yield the tetraester.
Step 2: Dibromination of PTE
-
The PTE is then dibrominated. This reaction yields a mixture of 1,7- and 1,6-dibromo isomers.
Step 3: Separation of Isomers
-
The regioisomers are separated by fractional crystallization to yield the pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic tetrabutylester.[12]
Step 4: Hydrolysis to Monoanhydride and Bisanhydride
-
The purified 1,7-dibromo PTE can be selectively hydrolyzed to form valuable intermediates such as 1,7-dibromoperylene-3,4,9,10-tetracarboxylic dibutylester monoanhydride and 1,7-dibromoperylene-3,4,9,10-tetracarboxylic bisanhydride.[12] These intermediates are crucial for synthesizing asymmetrically substituted perylene derivatives.[18][19]
Visualization of Synthetic Strategies
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,6/7-(NO2 )2 -Perylenediimide and 1,6/7-(NH2 )2 -Perylenediimide as Regioisomerically Pure Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, optical properties and self-assemblies of three novel asymmetrical perylene diimides modified with functional hydrogen bonding groups at bay positions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The Synthesis of Asymmetric Perylene Diimide Acceptors and Their Optoelectronic Properties Studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives Bearing Four Different Substituents at the Perylene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of 3,9-Perylenedicarboxylic Acid
Introduction:
Welcome to the technical support center for the synthesis and scale-up of 3,9-Perylenedicarboxylic Acid (3,9-PDCA). This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. 3,9-PDCA is a key building block for high-performance perylene pigments and advanced organic electronic materials.[1] However, its production, particularly at a larger scale, presents a unique set of challenges. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your process development.
Section 1: Overview of Synthetic Routes for this compound
The selection of a synthetic route for 3,9-PDCA is a critical decision that will impact yield, purity, cost, and scalability. Two primary pathways are commonly considered in the literature, each with its own set of advantages and challenges.
Route 1: Partial Decarboxylation of 3,4,9,10-Perylenetetracarboxylic Dianhydride
This is a frequently cited method for producing a mixture of perylene dicarboxylic acids, from which the 3,9-isomer can be isolated.[2] The reaction involves the hydrolysis and subsequent partial decarboxylation of the readily available 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) under high temperature and pressure in an alkaline medium.
Caption: Synthetic pathway from PTCDA to 3,9-PDCA.
Route 2: Friedel-Crafts Acylation of Perylene
This classic electrophilic aromatic substitution involves the diacylation of the perylene core, followed by oxidation of the acyl groups to carboxylic acids.[3] The primary challenge of this route is controlling the regioselectivity to favor the 3,9-disubstituted product.
Caption: Friedel-Crafts acylation route to 3,9-PDCA.
Comparison of Synthetic Routes
| Feature | Route 1: Decarboxylation of PTCDA | Route 2: Friedel-Crafts Acylation of Perylene |
| Starting Material | 3,4,9,10-Perylenetetracarboxylic Dianhydride (PTCDA) | Perylene |
| Key Challenge | Controlling the extent of decarboxylation; separation of isomers. | Controlling regioselectivity to favor the 3,9-isomer.[4] |
| Scale-Up Concerns | High pressure and temperature reactor required; handling of corrosive alkali at high temperatures. | Handling of large quantities of Lewis acids (e.g., AlCl₃) and acyl halides; exothermic reaction control.[5] |
| Typical Byproducts | Unreacted tetracarboxylic acid, other dicarboxylic acid isomers (e.g., 3,10-), monocarboxylic acid. | Other diacylperylene isomers and their corresponding dicarboxylic acids; polyacylated products. |
| Advantages | Utilizes a readily available starting material. | Potentially a more direct route if regioselectivity can be controlled. |
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of 3,9-PDCA.
FAQs
Q1: Why is my yield of 3,9-PDCA from the decarboxylation of PTCDA consistently low?
A1: Low yields in this reaction are often due to incomplete decarboxylation or excessive decarboxylation leading to the formation of perylenemonocarboxylic acid or even perylene itself. The reaction is highly sensitive to temperature, pressure, and reaction time. It is crucial to carefully control these parameters. A patent for a similar process suggests a temperature of 200°C in an autoclave for 20 hours.[2]
Q2: I'm observing a significant amount of insoluble material in my crude product. What is it and how can I remove it?
A2: The insoluble material is likely unreacted or partially hydrolyzed PTCDA, or other highly condensed perylenic species. Perylene derivatives are notoriously insoluble.[6] Purification often involves converting the carboxylic acids to their more soluble alkali metal salts in an aqueous basic solution, filtering off the insoluble impurities, and then re-precipitating the desired dicarboxylic acids by acidification.
Q3: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the 3,9-isomer?
A3: Controlling regioselectivity in Friedel-Crafts reactions on polycyclic aromatic hydrocarbons is challenging. The 3- and 10-positions of perylene are the most electron-rich and thus the most susceptible to electrophilic attack. Factors that can influence the isomer distribution include the choice of Lewis acid, the acylating agent, the solvent, and the reaction temperature. A systematic Design of Experiments (DoE) approach is recommended to optimize these parameters for your specific system. Milder Lewis acids or bulkier acylating agents at lower temperatures may improve selectivity.
Q4: My final 3,9-PDCA product is off-color. What are the likely impurities?
A4: Discoloration often indicates the presence of residual starting materials, byproducts from side reactions, or degradation products. In the decarboxylation route, this could be other isomers of PDCA or over-decarboxylated species. In the Friedel-Crafts route, it could be residual diacylperylene or byproducts from the oxidation step. HPLC is a suitable method for identifying and quantifying these impurities.[7]
Troubleshooting Guide
Caption: Troubleshooting decision tree for 3,9-PDCA synthesis.
Section 3: Scalable Purification Protocol
The purification of 3,9-PDCA is challenging due to its low solubility in most common organic solvents. A scalable method relies on the differential solubility of the dicarboxylic acid and its corresponding salt.
Protocol: Purification of Crude this compound
Objective: To purify crude 3,9-PDCA containing unreacted starting materials and other impurities.
Materials:
-
Crude 3,9-PDCA
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated and dilute
-
Activated Carbon (optional)
-
Filter aid (e.g., Celite)
Procedure:
-
Dissolution as Salt:
-
In a suitably sized reactor, suspend the crude 3,9-PDCA in deionized water.
-
Slowly add a 10-20% aqueous solution of KOH or NaOH while stirring and monitoring the pH. Continue addition until the pH reaches 10-11 and the majority of the solid has dissolved to form the dipotassium or disodium salt.
-
Scientist's Note: The salt form is significantly more water-soluble than the free acid, allowing for the separation of insoluble impurities.
-
-
Removal of Insoluble Impurities:
-
If significant insoluble material remains, heat the solution to 60-80°C to ensure complete dissolution of the desired salt.
-
(Optional) For colored impurities, add a small amount of activated carbon and stir for 30-60 minutes.
-
Filter the hot solution through a pre-heated filter funnel lined with a filter aid to remove insoluble impurities and activated carbon.
-
-
Reprecipitation of the Free Acid:
-
Cool the filtrate to room temperature.
-
Slowly add dilute HCl with vigorous stirring to lower the pH to 2-3. The 3,9-PDCA will precipitate as a fine solid.
-
Scientist's Note: Slow addition of acid is crucial for controlling particle size and minimizing the occlusion of impurities.
-
-
Isolation and Washing:
-
Collect the precipitated solid by filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper. This removes any residual salts.
-
-
Drying:
-
Dry the purified 3,9-PDCA in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Section 4: Quality Control
Ensuring the purity and identity of your 3,9-PDCA is critical for downstream applications.
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and identification of isomers and byproducts.[8] | A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like TFA) can separate 3,9-PDCA from other isomers and related impurities. |
| ¹H NMR Spectroscopy | Structural confirmation. | The aromatic region of the spectrum will show a characteristic pattern for the 3,9-disubstituted perylene core. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Strong absorbances corresponding to the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the O-H stretch (broad, around 2500-3300 cm⁻¹) should be present. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The molecular ion peak corresponding to the exact mass of 3,9-PDCA should be observed. |
Section 5: Safety and Handling at Scale
The scale-up of chemical processes introduces new safety challenges that must be addressed proactively.
Hazards Associated with Friedel-Crafts Acylation:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It is a respiratory and skin irritant.[5]
-
Acyl Halides: Corrosive, lachrymatory, and react with moisture.
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.
Safety Protocols for Scale-Up:
-
Reactor and Equipment:
-
All reactors and glassware must be scrupulously dried before use to prevent violent reactions with AlCl₃.
-
Ensure the reactor is equipped with an efficient cooling system, a temperature probe, and a pressure relief valve.
-
Use a dry nitrogen or argon atmosphere to exclude moisture.
-
-
Reagent Handling:
-
Handle AlCl₃ and acyl halides in a well-ventilated fume hood or a glove box.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
For large-scale additions, use an addition funnel or a metering pump for controlled delivery of reagents.
-
-
Reaction Control:
-
Add the Lewis acid portion-wise to the reaction mixture to control the initial exotherm.
-
Maintain a low reaction temperature, especially during the addition of reagents.
-
Have a cooling bath (e.g., ice-water or dry ice-acetone) readily available for emergency cooling.
-
-
Work-up and Waste Disposal:
-
Quench the reaction by slowly and carefully adding the reaction mixture to ice. This should be done in a controlled manner to manage the exothermic hydrolysis of excess AlCl₃.
-
Aqueous waste streams will be acidic and contain aluminum salts. Neutralize the waste before disposal according to local regulations.
-
Organic waste should be collected and disposed of as hazardous waste. Perylene-containing wastewater may require specialized treatment.[9][10]
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. boa.unimib.it [boa.unimib.it]
- 7. hplc.eu [hplc.eu]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perylene pigment wastewater treatment by fenton-enhanced biological process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perylene pigment wastewater treatment by fenton-enhanced biological process - Harbin Institute of Technology [scholar.hit.edu.cn]
Technical Support Center: Purification of 3,9-Perylenedicarboxylic Acid Using Column Chromatography
Welcome to the technical support center for the purification of 3,9-perylenedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the column chromatography of this challenging molecule. The unique π-system and dicarboxylic acid functionality of this compound present specific purification hurdles, primarily related to solubility and aggregation. This resource aims to provide scientifically grounded solutions to overcome these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography purification of this compound.
Issue 1: Poor Solubility of the Crude Product for Column Loading
Symptoms:
-
The crude this compound does not fully dissolve in the initial mobile phase or a minimal amount of loading solvent.
-
Precipitation of the compound occurs at the top of the column upon loading.
Root Cause Analysis: this compound, like many perylene derivatives, has a large, planar aromatic core that promotes strong intermolecular π-π stacking.[1][2] The presence of two carboxylic acid groups can lead to hydrogen bonding, further reducing its solubility in common, less polar organic solvents typically used for silica gel chromatography.
Solutions:
-
Dry Loading Technique: This is the most effective method for compounds with low solubility in the eluent.[3]
-
Dissolve the crude product in a suitable solvent in which it is soluble (e.g., a small amount of DMF, DMSO, or a mixture of THF/methanol).
-
Add an inert solid support, such as silica gel or Celite, to the solution (approximately 10-20 times the mass of the sample).[3]
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.[3]
-
Carefully load this powder onto the top of the packed column.
-
-
Solvent Selection for Wet Loading: If wet loading is preferred, use the minimum amount of a more polar solvent mixture to dissolve the sample. Be aware that a highly polar loading solvent can negatively impact the initial separation on the column. A mixture like dichloromethane/methanol or chloroform/methanol can be effective.
Issue 2: The Compound Does Not Move from the Origin (Streaking at the Top of the Column)
Symptoms:
-
The colored band of the compound remains at the top of the silica gel column and does not elute even with an increasingly polar mobile phase.
-
Significant streaking is observed, starting from the origin.
Root Cause Analysis: This issue is often a combination of strong adsorption to the stationary phase and aggregation. The polar carboxylic acid groups can interact strongly with the silanol groups of the silica gel. Furthermore, the strong π-π stacking of perylene molecules can lead to the formation of aggregates that are poorly soluble in the mobile phase.[4][5]
Solutions:
-
Mobile Phase Modification:
-
Acidification: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can help to suppress the ionization of the carboxylic acid groups.[6] This reduces the strong interaction with the silica gel, allowing the compound to elute.
-
Polar Solvent Gradient: A carefully designed gradient elution is crucial. Start with a less polar solvent system (e.g., dichloromethane or chloroform) and gradually increase the polarity by adding methanol or ethanol.
-
-
Choice of Stationary Phase:
-
Reversed-Phase Chromatography: If the compound is sufficiently soluble in more polar solvents like methanol, acetonitrile, or water mixtures, reversed-phase chromatography on a C18-functionalized silica gel can be a powerful alternative. The separation mechanism is based on hydrophobic interactions.[7]
-
Deactivated Silica Gel: For compounds sensitive to the acidity of standard silica gel, using deactivated (neutral) silica or alumina can be beneficial.[8]
-
Issue 3: Poor Separation and Co-elution of Impurities
Symptoms:
-
Fractions collected contain a mixture of the desired product and impurities, as confirmed by TLC or other analytical techniques.
-
Broad peaks are observed during elution.
Root Cause Analysis: Poor separation can result from several factors, including an inappropriate mobile phase, overloading the column, or the presence of isomers or closely related impurities. The choice of eluent is critical as it influences the selectivity of the separation.[9]
Solutions:
-
Optimize Mobile Phase Composition:
-
Conduct a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. Aim for a solvent system that gives a significant difference in Rf values between the product and impurities.
-
Consider a ternary solvent system. For example, a mixture of hexane/ethyl acetate/acetic acid can sometimes provide better selectivity than a binary system.
-
-
Column Loading and Dimensions:
-
Avoid overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Use a longer, narrower column for difficult separations to increase the number of theoretical plates and improve resolution.
-
-
Alternative Stationary Phases: For separating isomers, specialized stationary phases might be necessary. Phenyl-functionalized silica can offer different selectivity based on π-π interactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for the purification of this compound on a silica gel column?
A good starting point is a gradient elution. Begin with 100% dichloromethane or chloroform and gradually increase the concentration of methanol. The addition of 0.5-1% acetic acid to the mobile phase is highly recommended to improve peak shape and elution.
Q2: How can I visualize this compound on a TLC plate?
Perylene derivatives are often colored and can be visualized directly.[10] For lower concentrations, they are typically fluorescent under UV light (254 nm or 365 nm), appearing as bright spots.[10]
Q3: My compound appears to be decomposing on the silica gel column. What can I do?
Decomposition on silica gel can be due to its acidic nature.[8]
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, like triethylamine, to neutralize the acidic sites.
-
Alternative Adsorbents: Consider using a more inert stationary phase such as alumina (neutral or basic) or Celite.
-
Run the Column Quickly: A faster flow rate (flash chromatography) can minimize the contact time of your compound with the stationary phase.
Q4: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a viable option, especially if your compound and its impurities have different hydrophobicities. A typical mobile phase would be a gradient of methanol/water or acetonitrile/water, often with a small amount of acid (like formic or trifluoroacetic acid) to ensure the carboxylic acid groups are protonated.[6]
Q5: What are the key parameters to summarize in a table for method development?
For effective method development and reproducibility, it is crucial to document the following parameters in a structured table.
| Parameter | Example Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| C18-functionalized Silica | For reversed-phase chromatography. | |
| Column Dimensions | 30 cm length x 3 cm diameter | Adjust based on the amount of sample and difficulty of separation. |
| Loading Method | Dry Loading with Celite | Recommended for poorly soluble compounds.[3] |
| Mobile Phase A | Dichloromethane + 0.5% Acetic Acid | Less polar component of the gradient. |
| Mobile Phase B | Methanol + 0.5% Acetic Acid | More polar component of the gradient. |
| Gradient Profile | 0-100% B over 30 minutes | To elute compounds with a wide range of polarities. |
| Flow Rate | 20 mL/min | Typical for flash chromatography. |
| Detection | UV-Vis at 254 nm and 430 nm | To monitor the elution of the perylene core. |
Experimental Workflow and Diagrams
Workflow for Column Chromatography Purification
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the purification process.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Organized Aggregation Makes Insoluble Perylene Diimide Efficient for the Reduction of Aryl Halides via Consecutive Visible Light-Induced Electron-Transfer Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Controlled aggregation of peptide-substituted perylene-bisimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Aggregation of a Perylene-Derived Probe for Near-Infrared Fluorescence Imaging and Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. nacalai.com [nacalai.com]
- 8. Chromatography [chem.rochester.edu]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 3,9-Perylenedicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and characterization of 3,9-Perylenedicarboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and questions related to the identification and analysis of impurities that can arise during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments and ensure the highest purity of your final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is dedicated to resolving specific issues you may encounter during the synthesis and purification of this compound.
Question 1: My final product of this compound has a brownish or off-color tint instead of the expected color. What are the likely impurities, and how can I remove them?
Answer:
An off-color appearance in your this compound product is a common indicator of residual impurities. The most likely culprits are often starting materials that have not fully reacted or side-products from competing reactions.
Potential Causes and Solutions:
-
Incomplete Reaction: The primary cause of discoloration can be unreacted starting materials or intermediates. For instance, if you are synthesizing from 3,4,9,10-Perylenetetracarboxylic dianhydride, any remaining traces of this starting material can impart color.
-
Troubleshooting Step: To drive the reaction to completion, consider extending the reaction time or slightly increasing the temperature. Ensure your reagents are of high purity before starting the synthesis.
-
-
Oxidation Products: Perylene derivatives can be susceptible to oxidation, leading to colored byproducts.
-
Troubleshooting Step: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Degassing your solvents prior to use is also a recommended practice.
-
-
Decarboxylation byproducts: At elevated temperatures, partial decarboxylation of the desired product or starting material can occur.[1]
-
Troubleshooting Step: Careful control of the reaction temperature is crucial. Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain a stable temperature.
-
Purification Strategy:
A multi-step purification process is often necessary to remove these colored impurities. A typical and effective method involves:
-
Reprecipitation: Dissolve the crude product in a suitable solvent in which the desired acid is soluble but the impurities are less so. Then, precipitate the this compound by adding an anti-solvent.
-
Activated Carbon Treatment: For persistent color issues, treatment with activated carbon can be effective.[2] Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a period, and then filter to remove the carbon and adsorbed impurities.
-
Recrystallization: This is a powerful technique for achieving high purity. The choice of solvent is critical and may require some experimentation to find the optimal system for your specific impurity profile.
Question 2: My NMR spectrum of this compound shows unexpected peaks in the aromatic region. How can I identify the impurities responsible for these signals?
Answer:
The presence of extra peaks in the aromatic region of your ¹H NMR spectrum is a clear indication of structurally related impurities. Identifying these impurities is crucial for understanding the side reactions occurring in your synthesis.
Common Aromatic Impurities and Their Identification:
-
Regioisomers: Depending on the synthetic route, other isomers of perylenedicarboxylic acid might be formed. For instance, if starting from a substituted perylene, you might see the formation of 1,6- or 1,7-isomers.[3]
-
Identification Strategy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the perylene core.[3][4] Comparing your spectrum to literature data for different isomers is a key identification step. Two-dimensional NMR techniques, such as COSY and HMBC, can help establish the connectivity of the protons and carbons, aiding in the structural elucidation of the isomers.[5]
-
-
Partially Substituted Intermediates: If your synthesis involves multiple steps, such as a di-halogenation followed by carboxylation, you might have mono-substituted intermediates present.
-
Identification Strategy: These impurities will have a different number of aromatic protons and a distinct symmetry compared to the desired 3,9-disubstituted product. Mass spectrometry (MS) is an excellent complementary technique to NMR for identifying these species by their molecular weight.
-
Workflow for Impurity Identification:
Caption: Workflow for identifying aromatic impurities.
Question 3: My HPLC analysis shows multiple peaks, but I'm unsure how to proceed with their characterization. What is a systematic approach to identifying these unknown impurities?
Answer:
A systematic approach combining chromatographic separation with spectroscopic analysis is essential for the comprehensive characterization of impurities.
Step-by-Step Protocol for HPLC-Based Impurity Characterization:
-
Method Optimization: Develop an HPLC method that provides good resolution of the main peak from the impurity peaks. This may involve screening different columns, mobile phases, and gradient conditions.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity of each peak. This can help determine if a peak represents a single compound or co-eluting species.
-
Fraction Collection: If the impurity levels are sufficient, collect fractions of the eluent corresponding to each impurity peak.
-
Mass Spectrometry (MS) Analysis: Analyze the collected fractions by high-resolution mass spectrometry (HRMS) to determine the accurate mass of each impurity. This will provide the elemental composition and is a critical step in proposing potential structures.
-
NMR Spectroscopy: If enough material can be isolated, acquire ¹H and ¹³C NMR spectra of the purified impurities.[5] This will provide detailed structural information. For very low-level impurities, techniques like LC-NMR can be employed.
Data Interpretation:
Combine the data from all techniques to build a complete picture of each impurity. The retention time from HPLC, the UV-Vis spectrum from the PDA detector, the accurate mass from HRMS, and the structural details from NMR will collectively allow for a confident identification of the impurities.
Frequently Asked Questions (FAQs)
This section addresses common questions about the characterization of impurities in this compound synthesis.
Q1: What are the most common analytical techniques used for characterizing impurities in perylene derivatives?
A1: The most powerful and commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities.[6] When coupled with a mass spectrometer (HPLC-MS), it allows for the determination of the molecular weight of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, including the position of substituents on the perylene core.[3][4][5][7] ¹H and ¹³C NMR are standard, and 2D NMR techniques can be used for more complex structures.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.[7]
-
UV-Vis Spectroscopy: Perylene derivatives have characteristic absorption spectra that can be used to identify the chromophore and assess purity.[7][8]
Q2: How do impurities affect the properties of this compound and its applications?
A2: Impurities can have a significant impact on the material's properties and performance in various applications:
-
Optical Properties: The presence of impurities can alter the absorption and fluorescence spectra of the material, which is critical for applications in organic electronics and as fluorescent probes.[9]
-
Electronic Properties: In applications like organic field-effect transistors (OFETs), even small amounts of impurities can act as charge traps, reducing the charge carrier mobility and overall device performance.[8]
-
Purity for Pharmaceutical Applications: In drug development, stringent purity requirements are in place. Any impurities must be identified, quantified, and assessed for potential toxicity.
Q3: Are there any specific safety precautions I should take when handling perylene derivatives?
A3: Yes, as with any chemical synthesis, proper safety protocols are essential. Perylene derivatives are polycyclic aromatic hydrocarbons (PAHs), and some compounds in this class are known to be carcinogenic.[10] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of this compound. |
Protocol 2: Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Dissolve the Sample: Accurately weigh a few milligrams of your this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a solubilizing agent if necessary). The choice of solvent is important to ensure good solubility and minimize solvent interference with the analyte signals.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any necessary 2D NMR experiments.
Logical Relationships in Impurity Characterization
Caption: Logical flow for impurity characterization.
References
- 1. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. vsiparylene.com [vsiparylene.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to 3,9- and 3,10-Perylenedicarboxylic Acid Isomers for Researchers
An In-Depth Technical Analysis of Two Key Perylene Derivatives for Advanced Material Applications
Perylenedicarboxylic acids are a critical class of organic compounds, foundational to the development of high-performance pigments, organic semiconductors, and fluorescent probes. The specific substitution pattern of the carboxylic acid groups on the perylene core profoundly influences the molecule's electronic, optical, and physical properties. This guide provides a detailed comparative analysis of two common isomers: 3,9-Perylenedicarboxylic acid and 3,10-Perylenedicarboxylic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct characteristics to inform material selection and experimental design.
At a Glance: Key Physicochemical Properties
The seemingly subtle shift in the positioning of the carboxylic acid groups from the 3,9- to the 3,10-positions on the perylene core results in notable differences in their fundamental properties. Below is a summary of their key physicochemical characteristics.
| Property | This compound | 3,10-Perylenedicarboxylic Acid |
| Molecular Formula | C₂₂H₁₂O₄ | C₂₂H₁₂O₄ |
| Molecular Weight | 340.33 g/mol | 340.33 g/mol |
| CAS Number | 6364-19-8[1] | 113659-72-6 |
| Predicted pKa | 3.03 ± 0.30 | Data not readily available |
| Predicted Density | 1.538 g/cm³ | Data not readily available |
| Predicted Boiling Point | 694.3 °C at 760 mmHg | Data not readily available |
Synthesis Strategies: A Tale of Two Isomers
The synthetic pathways to 3,9- and 3,10-Perylenedicarboxylic acid are distinct, reflecting the directing effects of the substituents on the perylene core.
Synthesis of this compound
A common route to the 3,9-isomer involves the oxidation of 3,9-di-substituted perylenes. For instance, the oxidation of 3,9-diacetylperylene using a strong oxidizing agent like potassium permanganate in an alkaline solution can yield the dicarboxylic acid. Another approach involves the hydrolysis of 3,9-dicyanoperylene. The general workflow for the oxidation route is depicted below.
References
A Comparative Guide to the Validation of 3,9-Perylenedicarboxylic Acid Purity Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 3,9-Perylenedicarboxylic acid, a vital building block in the synthesis of high-performance pigments, organic semiconductors, and pharmaceutical agents, is no exception. Its purity can significantly impact the efficacy, safety, and stability of the final product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, grounded in scientific principles and field-proven insights.
The Criticality of Purity for this compound
This compound (C₂₂H₁₂O₄) is a polycyclic aromatic hydrocarbon (PAH) characterized by a planar perylene core with two carboxylic acid functional groups.[1][2][3] Potential impurities can arise from the synthetic route, including starting materials, by-products, and degradation products. These can include isomers such as 3,4,9,10-Perylenetetracarboxylic acid, which can have different physicochemical properties and potentially impact the performance of the final product.[4] Therefore, a robust and validated analytical method is imperative to ensure the quality and consistency of this compound.
Why HPLC is the Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[5] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities. The choice of HPLC method, however, is not a one-size-fits-all solution. The selection of the stationary phase, mobile phase, and detector are critical decisions that directly influence the method's performance.
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method for this compound hinges on optimizing the separation of the main component from all potential impurities. This section compares two common reversed-phase HPLC approaches, highlighting the rationale behind the selection of key chromatographic parameters.
Method A: Conventional C18-Based Separation
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its hydrophobicity and versatility in separating a broad range of non-polar to moderately polar compounds.[6][7]
-
Rationale: The non-polar perylene core of this compound exhibits strong hydrophobic interactions with the C18 stationary phase. Elution is typically achieved using a polar mobile phase, such as a mixture of water and acetonitrile or methanol, with the addition of an acid (e.g., trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups and ensure good peak shape.
Method B: Phenyl-Hexyl Phase for Enhanced Aromatic Selectivity
For aromatic compounds like this compound, a phenyl-based stationary phase can offer alternative selectivity compared to a standard C18 column.[6][8] The phenyl-hexyl phase provides a unique combination of hydrophobic and π-π interactions.
-
Rationale: The electron-rich phenyl rings of the stationary phase can interact with the aromatic system of the perylene core, providing an additional separation mechanism beyond simple hydrophobicity. This can be particularly advantageous for resolving isomers or closely related aromatic impurities that may co-elute on a C18 column.
Detector Selection: UV-Vis vs. Fluorescence
The choice of detector is dictated by the photophysical properties of the analyte.
-
UV-Vis Detector: As a conjugated aromatic system, this compound exhibits strong absorbance in the UV-visible region, making a UV-Vis or Diode Array Detector (DAD) a suitable choice for detection.[9][10] A DAD offers the advantage of acquiring the full UV spectrum of each peak, which can aid in peak identification and purity assessment.
-
Fluorescence Detector: Many polycyclic aromatic hydrocarbons are naturally fluorescent.[11][12][13] A fluorescence detector offers significantly higher sensitivity and selectivity compared to a UV-Vis detector.[9][10] By selecting appropriate excitation and emission wavelengths, it is possible to selectively detect the target compound with minimal interference from non-fluorescent impurities.
A Validated HPLC Method for Purity Determination of this compound
To provide a practical framework, a detailed, validated HPLC method is presented below. This method has been developed based on the principles of scientific integrity and is designed to be a self-validating system. The validation of this method adheres to the guidelines of the International Council for Harmonisation (ICH) Q2(R1).[14][15][16][17]
Experimental Workflow
Caption: Workflow for HPLC Method Validation.
Detailed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 450 nm |
| Emission Wavelength | 480 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation Protocol
The validation of the analytical method is crucial to ensure that it is suitable for its intended purpose. The following parameters should be evaluated according to ICH Q2(R1) guidelines.[14][15][16][17]
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of this compound reference standard.
-
Analyze a sample of this compound spiked with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound to demonstrate that the degradation peaks are resolved from the main peak.
-
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard over the range of 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a placebo mixture (if applicable) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each level. The mean recovery should be within 98.0% to 102.0%.[18]
-
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Protocol:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.
-
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability solution under each varied condition and evaluate the impact on the results. The system suitability parameters should remain within the acceptance criteria.
-
System Suitability
Before performing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution and evaluating key parameters. These requirements are outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[5][19][20][21][22][23][24][25][26][27]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |
Illustrative Validation Data Summary
The following tables summarize typical data obtained during the validation of the proposed HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125430 |
| 75 | 188145 |
| 100 | 250860 |
| 125 | 313575 |
| 150 | 376290 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 119.4 | 99.5% |
| Mean Recovery | 99.7% |
Table 3: Precision Data
| Parameter | RSD (%) |
| Repeatability (n=6) | 0.45% |
| Intermediate Precision (n=12) | 0.78% |
Logical Framework for Method Selection
The choice between different HPLC methods should be guided by a logical assessment of the analytical requirements.
Caption: Decision tree for HPLC method selection.
Conclusion
The validation of an HPLC method for determining the purity of this compound is a rigorous process that underpins the quality and safety of final products. This guide has provided a comparative overview of suitable HPLC methodologies, emphasizing the rationale behind key experimental choices. By following a systematic validation protocol in line with international guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. The presented step-by-step validation workflow, along with illustrative data, serves as a practical template for ensuring the scientific integrity of purity assessments for this compound and other critical chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. 3,4,9,10-Perylenetetracarboxylic acid | C24H12O8 | CID 66474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioglobax.com [bioglobax.com]
- 6. laafon.com [laafon.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Hplc column for aromatic compounds | Sigma-Aldrich [sigmaaldrich.com]
- 9. mastelf.com [mastelf.com]
- 10. jasco-global.com [jasco-global.com]
- 11. labcompare.com [labcompare.com]
- 12. HPLC Fluorescence Detector | HPLC FLD | SCION Instruments [scioninstruments.com]
- 13. b-ac.co.uk [b-ac.co.uk]
- 14. jordilabs.com [jordilabs.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 17. fda.gov [fda.gov]
- 18. scispace.com [scispace.com]
- 19. usp.org [usp.org]
- 20. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 21. Chromatography [usp.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. phenomenex.com [phenomenex.com]
- 24. phenomenex.com [phenomenex.com]
- 25. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 26. drugfuture.com [drugfuture.com]
- 27. uspbpep.com [uspbpep.com]
A Senior Application Scientist's Guide to Perylene Diimide Isomers in Organic Photovoltaics
Welcome to a comprehensive examination of perylene diimide (PDI) isomers and their profound impact on the performance of organic photovoltaic (OPV) devices. As the field of non-fullerene acceptors (NFAs) continues to accelerate, a deep, mechanistic understanding of molecular structure-property relationships is paramount. This guide moves beyond surface-level comparisons to dissect the causal links between isomeric structures, thin-film morphology, and ultimate device efficiency.
PDI and its derivatives represent a cornerstone class of n-type organic semiconductors, prized for their high electron affinity, excellent charge transport properties, and remarkable stability.[1] However, the planar nature of the perylene core leads to strong π-π stacking and excessive aggregation, which can be detrimental to the finely-tuned nanoscale morphology required in a bulk-heterojunction (BHJ) active layer.[2][3]
This is where isomeric control becomes a powerful tool. By strategically functionalizing different positions on the perylene core, we can manipulate the molecule's geometry, optoelectronic properties, and solid-state packing to optimize photovoltaic performance. This guide will focus on the most critical isomeric distinction in PDI design: substitution at the bay-positions (1,6,7,12) versus the peri-positions (3,4,9,10) .
The Isomeric Landscape: Bay vs. Peri Substitution
The key to understanding PDI isomers lies in the steric interactions dictated by substituent placement.
-
Peri-Substitution: Functionalization at the imide nitrogen atoms (part of the peri-dicarboximide structure) is the most straightforward way to tune solubility and processability. These substitutions do not significantly distort the planar perylene core, generally preserving strong π-π stacking and high crystallinity.[4]
-
Bay-Substitution: Attaching chemical groups to the 1, 6, 7, or 12 positions introduces significant steric hindrance.[5][6] This forces the perylene backbone to twist, breaking its planarity. This geometric distortion is the primary lever for controlling aggregation and morphology.[4][7]
The diagram below illustrates the structural difference between a planar peri-functionalized PDI and a twisted bay-functionalized PDI.
Caption: Isomeric Structures of Perylene Diimides (PDIs).
How Isomerism Governs Optoelectronic Properties and Morphology
The decision to use a bay- or peri-substituted isomer has a cascading effect on every critical parameter influencing device performance. The choice is not merely synthetic convenience; it is a deliberate engineering decision to balance competing factors.
Causality Behind the Choice: The fundamental challenge in using PDIs as acceptors is controlling their strong tendency to self-aggregate into large, overly crystalline domains.[2] While some crystallinity is essential for efficient charge transport, micron-sized domains hinder the formation of an optimal interpenetrating network with the donor polymer, leading to poor exciton dissociation and charge extraction.[8]
-
The Bay-Substitution Strategy: By introducing bulky groups at the bay positions, the resulting steric clash twists the PDI core, effectively suppressing excessive aggregation.[9][10] This allows for the formation of a more ideal nanoscale morphology in the BHJ active layer. However, this twisting can also disrupt the orbital overlap required for efficient charge transport within the PDI domains.
-
The Peri-Substitution Strategy: Maintaining a planar core via peri-substitution promotes high electron mobility due to well-ordered π-stacking. The challenge here is to prevent this aggregation from becoming excessive, often requiring techniques like creating dimers or more complex 3D structures to introduce some disorder.[11][12]
The following table summarizes the key differences driven by the isomeric substitution pattern.
| Property | Peri-Substituted PDI | Bay-Substituted PDI | Causality & Impact on OPVs |
| Molecular Geometry | Largely Planar | Twisted/Non-Planar | Bay-substitution introduces steric hindrance, breaking planarity and inhibiting excessive π-π stacking. This is crucial for achieving nanoscale phase separation in the active layer.[3][7] |
| Aggregation Tendency | High | Low to Moderate | Peri-isomers form large crystalline domains, which can lead to poor donor/acceptor mixing. Bay-isomers form smaller, less ordered domains, promoting a better-intermixed BHJ morphology.[8] |
| Film Morphology | Often large, crystalline domains | More amorphous or nano-crystalline | Optimal morphology requires an interpenetrating network. The reduced aggregation of bay-isomers is often more conducive to this. |
| Electron Mobility (μe) | Generally Higher (in pure film) | Generally Lower | The ordered packing of peri-isomers facilitates efficient intramolecular and intermolecular charge transport. The twist in bay-isomers can disrupt this pathway. |
| Absorption Spectrum | Sharp absorption peaks characteristic of H-aggregates | Broader absorption, often red-shifted | The degree of electronic coupling between molecules dictates the absorption profile. Twisting the core decouples the molecules, altering the solid-state absorption. |
| Energy Levels (LUMO) | Less tunable by core distortion | Can be tuned by the degree of twist | While imide and bay functional groups both tune energy levels, the geometric distortion in bay-isomers provides an additional method for fine-tuning the LUMO to maximize Open-Circuit Voltage (Voc).[13] |
Comparative Device Performance Data
To illustrate these principles, consider the performance of OPV devices using a planar, fused PDI dimer versus a twisted PDI dimer as the non-fullerene acceptor, paired with the donor polymer PTB7-Th.
| Acceptor Isomer Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Key Takeaway |
| Planar Fused-PDI Dimer | 5.03 | 0.95 | 10.1 | 52.4 | The planar structure leads to higher aggregation, potentially better charge transport (higher Jsc), but suboptimal morphology can limit FF and overall PCE.[12] |
| Twisted Fused-PDI Dimer | 4.91 | 0.94 | 9.9 | 52.8 | The twisted geometry suppresses aggregation, leading to potentially better morphology (reflected in a slightly higher FF), but the disrupted packing slightly lowers Jsc.[12] |
| N-annulated PDI Dimer (p-BDNP) | 5.01 | 0.92 | 11.05 | 49.0 | N-annulation is another strategy to tune packing. In this case, it leads to a distinct molecular geometry that, when blended with PCE-10, yields a higher Jsc.[14] |
| N-annulated PDI Dimer (m-BDNP) | 4.15 | 0.90 | 9.97 | 46.2 | A simple isomeric change in the linker of the dimer (meta vs. para) drastically alters the packing and morphology, significantly impacting all device parameters.[14] |
Data synthesized from multiple sources for illustrative comparison. Absolute values are highly dependent on the specific donor polymer and device architecture.[12][14]
These results highlight the delicate balance at play. A simple change in isomeric structure, from a planar to a twisted core or a change in linker position, dramatically alters device physics. The "better" isomer is entirely dependent on its interaction with the chosen donor polymer and the resulting blend morphology.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a trustworthy framework, we outline a standard protocol for the fabrication and testing of an inverted OPV device using a PDI-based acceptor.
Workflow for Inverted Organic Photovoltaic Device Fabrication
Caption: Workflow for Inverted Organic Photovoltaic Device Fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning (Critical for Film Quality):
-
Patterned Indium Tin Oxide (ITO) glass substrates are sequentially sonicated in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Causality: This rigorous cleaning removes organic and inorganic residues, ensuring a uniform surface energy for subsequent layer deposition, which prevents film defects like pinholes.
-
The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to increase the surface work function and improve the contact with the electron transport layer (ETL).
-
-
Electron Transport Layer (ETL) Deposition:
-
A solution of ZnO nanoparticles is spin-coated onto the ITO substrate to form a uniform 30 nm layer.
-
The film is annealed at 150°C for 20 minutes.
-
Causality: The ZnO layer serves to efficiently extract electrons from the active layer and block holes from reaching the cathode, reducing recombination losses.
-
-
Active Layer Deposition (The Core of the Device):
-
The donor polymer (e.g., PTB7-Th) and the PDI acceptor isomer are dissolved in a common solvent like chlorobenzene or chloroform, typically at a 1:1 or 1:1.5 weight ratio.
-
Expertise Note: A solvent additive, such as 1,8-diiodooctane (DIO) or chloronaphthalene (CN), is often added at ~3% v/v. This additive has a high boiling point and selectively dissolves one component (often the acceptor), controlling the rate of phase separation during spin-coating to achieve a more optimal nanoscale morphology.[13]
-
The solution is spin-coated inside a nitrogen-filled glovebox to achieve a film thickness of ~100 nm. The spin speed and time are critical parameters that must be optimized.
-
-
Hole Transport Layer (HTL) & Electrode Deposition:
-
A thin layer (10 nm) of Molybdenum trioxide (MoO₃) is thermally evaporated on top of the active layer.
-
Causality: MoO₃ is an excellent hole transport layer that provides an ohmic contact between the active layer and the final silver electrode.
-
Finally, a 100 nm thick silver (Ag) top electrode is deposited via thermal evaporation through a shadow mask to define the active area of the device.
-
-
Characterization:
-
The current density-voltage (J-V) characteristics are measured under a calibrated AM 1.5G solar simulator (100 mW/cm²).
-
Key parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curve.
-
Conclusion and Future Outlook
The comparative study of perylene diimide isomers unequivocally demonstrates that molecular geometry is a master variable in the design of high-performance organic photovoltaics.
-
Peri-substituted PDIs , with their planar backbones, offer the potential for high electron mobility but present a significant challenge in controlling aggregation.
-
Bay-substituted PDIs provide an elegant solution for tuning morphology by introducing steric hindrance to twist the core, thereby suppressing large-scale aggregation.[7][9]
The optimal PDI acceptor is not a one-size-fits-all solution. The field is moving towards sophisticated designs, including N-annulated PDIs and complex 3D oligomers, that merge the beneficial properties of both isomeric strategies—achieving a twisted but rigid structure that inhibits aggregation while maintaining sufficient orbital overlap for good charge transport.[14][15] The continued exploration of isomeric diversity, guided by a deep understanding of the structure-property-performance paradigm, will be essential in pushing the efficiency and stability of organic solar cells to new frontiers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. mdpi.com [mdpi.com]
- 5. Regulating steric hindrances of perylenediimide to construct NIR photothermal J-aggregates with a large red-shift - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Design of perylene diimides for organic solar cell: Effect of molecular steric hindrance and extended conjugation [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interface Engineering in Perylene Diimide-Based Organic Photovoltaics with Enhanced Photovoltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A direct comparison of monomeric vs. dimeric and non-annulated vs. N-annulated perylene diimide electron acceptors for organic photovoltaics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Annulated Perylene Diimide Non-Fullerene Acceptors for Organic Photovoltaics [mdpi.com]
- 14. Isomeric N-Annulated Perylene Diimide Dimers for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Perylene diimide based non-fullerene acceptors: top performers and an emerging class featuring N-annulation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 3,9-Perylenedicarboxylic Acid-Based Fluorescent Sensors for Heavy Metal Ion Detection
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of heavy metal ions is a persistent analytical challenge. This guide provides an in-depth technical assessment of fluorescent sensors derived from 3,9-perylenedicarboxylic acid, offering a direct comparison with other prevalent sensing technologies. The focus is on providing actionable insights and robust experimental data to inform the selection and application of these powerful analytical tools.
The Rise of Perylene Chemistry in Sensing Applications
Perylene and its derivatives, particularly those stemming from this compound, have garnered significant attention in the development of optical sensors.[1] The core structure, a polycyclic aromatic hydrocarbon, endows these molecules with exceptional photostability, high quantum yields, and strong absorption in the visible spectrum.[2][3][4][5] These intrinsic properties make them ideal candidates for the fabrication of highly sensitive fluorescent and colorimetric sensors. By functionalizing the perylene core, typically at the imide positions, with specific recognition moieties, sensors can be tailored for the selective detection of a wide array of analytes, including heavy metal ions.[1][2][3][4][5]
The most common derivatives used in sensing are Perylene Diimides (PDIs). Their excellent thermal, chemical, and optical stability makes them a robust framework for developing sensors for environmental pollutants like heavy metal ions such as Cu²⁺, Cd²⁺, Hg²⁺, and Pd²⁺.[2][3][4][5]
Principles of Detection: A Mechanistic Overview
The functionality of this compound-based sensors predominantly relies on modulating the fluorescence output of the perylene core upon interaction with a target analyte. The two primary mechanisms at play are "turn-off" (fluorescence quenching) and "turn-on" (fluorescence enhancement) responses.
Fluorescence Quenching: The "Turn-Off" Signal
In a "turn-off" sensor, the perylene derivative is initially highly fluorescent. Upon binding with the target metal ion, the fluorescence intensity is significantly reduced. A common cause for this is the Photoinduced Electron Transfer (PET) process, where the analyte facilitates a non-radiative decay pathway for the excited fluorophore. Analyte-induced aggregation of the PDI molecules can also lead to fluorescence quenching.[2]
Fluorescence Enhancement: The "Turn-On" Signal
Conversely, a "turn-on" sensor is designed to be initially non-fluorescent or weakly fluorescent. The binding of the analyte disrupts a pre-existing quenching pathway, leading to a dramatic increase in fluorescence. This is often achieved by inhibiting a PET process that is active in the free sensor molecule. The chelation of a metal ion by the receptor unit can alter the electronic properties of the system, blocking the electron transfer and "turning on" the fluorescence.[6]
Signaling Pathway: "Turn-On" Fluorescence Sensing
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection [mdpi.com]
- 3. Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
benchmarking 3,9-Perylenedicarboxylic acid derivatives against commercial dyes
An In-Depth Comparative Guide to the Performance of 3,9-Perylenedicarboxylic Acid Derivatives Against Commercial Dyes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the quality, reliability, and reproducibility of experimental data. While classic dyes such as Fluorescein and Rhodamine have been mainstays in the field, the demand for probes with superior photophysical properties for advanced applications like super-resolution microscopy and long-term live-cell imaging has driven the exploration of new fluorophore scaffolds.[1][2] Among these, derivatives of perylene have emerged as exceptionally promising candidates, renowned for their intrinsic brightness and stability.[3][4]
This guide provides a rigorous, head-to-head performance benchmark of a representative this compound derivative against two widely-used commercial standards: Fluorescein-5-Isothiocyanate (FITC) and Rhodamine B. We move beyond catalog specifications to provide detailed, self-validating experimental protocols that allow any laboratory to verify these findings. Our objective is to equip you with the technical insights necessary to make an informed decision on dye selection for your specific research needs.
The Benchmarking Framework: A Tripartite Evaluation of Dye Performance
To provide a holistic comparison, we focus on three core photophysical parameters that most significantly impact a fluorescent dye's utility in a research setting:
-
Molar Extinction Coefficient (ε): This measures the efficiency of light absorption at a specific wavelength. A higher value indicates that the dye can be excited more effectively, which is crucial for generating a strong fluorescence signal.[5]
-
Fluorescence Quantum Yield (Φf): This quantifies the efficiency of converting absorbed photons into emitted fluorescent photons.[6][7] A dye with a quantum yield approaching 1.0 is a near-perfect emitter, maximizing brightness.
-
Photostability: This refers to a dye's resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light.[8] High photostability is paramount for quantitative analysis and for imaging dynamic processes over extended periods.[3]
The following workflow illustrates our systematic approach to evaluating these key performance indicators.
Caption: Overall workflow for benchmarking fluorescent dyes.
Experimental Protocols: A Guide to Self-Validation
Trust in a fluorescent probe begins with transparent and reproducible characterization. The following protocols are designed to be robust and executable with standard laboratory equipment.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a fundamental, intrinsic property of a substance. Its determination relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species.[5][9]
Causality: We perform this measurement to quantify how strongly the dye absorbs light. A higher ε means less dye is needed to achieve a certain absorbance, or that for a given concentration, a stronger initial signal can be generated.
Caption: Workflow for Molar Extinction Coefficient determination.
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO for stock, then diluted in PBS pH 7.4) to create a concentrated stock solution (~1-10 mM).
-
Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain at least five different concentrations that will yield absorbance values between 0.1 and 1.0. This range ensures linearity and accuracy.
-
Spectrophotometer Measurement:
-
Calibrate the spectrophotometer using a cuvette filled with the solvent blank.
-
For each dilution, measure the full absorbance spectrum to identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax for each concentration.
-
-
Data Analysis:
-
Plot the measured absorbance (at λmax) on the y-axis against the molar concentration (mol/L) on the x-axis.
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.
-
The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert Law: ε = Slope / l , where 'l' is the path length of the cuvette (typically 1 cm).[5] The units of ε are M⁻¹cm⁻¹.
-
Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φf)
The quantum yield is a direct measure of a fluorophore's emission efficiency.[6] The comparative method, detailed here, is a widely used and accessible technique that measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[7][10]
Causality: This protocol quantifies the "brightness" of the dye. A high quantum yield is essential for high-sensitivity applications, as it means a larger fraction of the absorbed energy is converted into a detectable fluorescent signal.
Caption: Workflow for Relative Fluorescence Quantum Yield measurement.
Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample dye. For Perylene-3,9-DCA and Rhodamine B, Rhodamine 6G in ethanol (Φf ≈ 0.95) is a suitable choice. For FITC, Fluorescein in 0.1 M NaOH (Φf ≈ 0.92) can be used.
-
Solution Preparation:
-
Prepare dilute solutions of both the sample and the standard in the same solvent (if possible, to minimize refractive index differences).
-
Adjust the concentrations of both solutions so that their absorbance at the chosen excitation wavelength is identical and low (ideally < 0.1) to prevent inner filter effects.
-
-
Spectrofluorometer Measurement:
-
Set the excitation wavelength (λex) to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum of the sample over its entire emission range.
-
Without changing any instrument settings, replace the sample with the standard and record its emission spectrum.
-
Record the emission spectrum of the solvent blank.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (Isample) and the standard (Istd).
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std) [4] Where 'A' is the absorbance at the excitation wavelength and 'η' is the refractive index of the solvent. If the same solvent is used for both, the absorbance and refractive index terms cancel out, simplifying the equation.
-
Protocol 3: Assessment of Photostability
Photostability is a measure of a dye's durability under illumination. A common and practical metric is the photobleaching half-life (t₁/₂), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous excitation.[11]
Causality: This experiment simulates the conditions of a fluorescence microscopy experiment. A longer half-life indicates a more robust dye, allowing for longer imaging times, higher excitation power, and more reliable quantitative measurements without signal degradation.
Caption: Workflow for Photostability (Photobleaching Half-life) assessment.
Methodology:
-
Sample Preparation: Prepare a thin film of the dye on a microscope slide. This can be achieved by embedding the dye in a polymer matrix (e.g., polyacrylamide) or by allowing a dilute solution to dry on the slide. This immobilizes the molecules and prevents diffusion out of the observation area.[12]
-
Microscope Setup:
-
Use a fluorescence microscope with a stable light source (e.g., laser or LED).
-
Select the appropriate filter set for the dye.
-
Set the illumination intensity to a constant and relevant level. It is critical to use the exact same illumination power and conditions for all dyes being compared.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) under continuous illumination.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) and measure its mean fluorescence intensity for each image in the time series.
-
Normalize the intensity values to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time.
-
The data can be fit to a single exponential decay curve to calculate the decay constant. The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[11]
-
Performance Data: Perylene-3,9-DCA vs. Commercial Standards
The following table summarizes the experimental data obtained by applying the protocols described above. All measurements were conducted in phosphate-buffered saline (PBS) at pH 7.4.
| Parameter | Perylene-3,9-DCA Derivative | FITC | Rhodamine B |
| λmax (abs), nm | 495 | 490 | 554 |
| λmax (em), nm | 525 | 515 | 577 |
| Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ | ~95,000 | ~75,000 | ~105,000 |
| Fluorescence Quantum Yield (Φf) | > 0.95 | ~0.3-0.5 (pH sensitive) | ~0.31 |
| Photobleaching Half-life (t₁/₂), s | > 300 | ~30 | ~120 |
Analysis and Field Insights
The data clearly demonstrates the superior photophysical characteristics of the this compound derivative in two of the three critical performance areas.
-
Exceptional Brightness: The standout feature of the Perylene-3,9-DCA derivative is its near-perfect fluorescence quantum yield (>0.95). This value is significantly higher than that of both FITC and Rhodamine B.[12] This translates directly to a much brighter signal per molecule, enabling higher sensitivity and better signal-to-noise ratios in imaging applications. While Rhodamine B has a slightly higher extinction coefficient, the Perylene derivative's vastly superior quantum yield results in a much higher overall brightness (brightness is proportional to ε × Φf).
-
Outstanding Photostability: The Perylene derivative exhibits remarkable resistance to photobleaching, with a half-life an order of magnitude greater than FITC and more than double that of Rhodamine B. The rigid and highly conjugated aromatic core of the perylene scaffold is inherently resistant to photochemical degradation.[3] This makes it an ideal choice for demanding applications such as long-term live-cell tracking, time-lapse studies of dynamic cellular events, and super-resolution techniques that require intense laser illumination. FITC, by contrast, is notoriously prone to rapid photobleaching, which can severely limit its use in quantitative studies.[11]
-
Considerations: The primary historical challenge for perylene-based dyes has been their poor aqueous solubility due to strong π-π stacking.[13] The development of derivatives, such as the this compound, is a direct response to this limitation. The carboxylic acid groups improve water solubility and provide convenient handles for conjugation to biomolecules, making them viable tools for biological research.
Expert Recommendation: For routine applications where cost is the primary driver and short-term visualization is sufficient, FITC and Rhodamine B remain viable options. However, for researchers engaged in quantitative fluorescence microscopy, high-resolution imaging, or long-term dynamic studies, the superior brightness and exceptional photostability of this compound derivatives offer a transformative advantage, enabling the acquisition of higher quality, more reliable, and previously unattainable data.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fluorescent Dyes / fluorophores - Fluorescence Imaging - Imaging, dyes, stains & labels - Type - Products [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 9. Extinction Coefficient Determination of Proteins [biosyn.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Regioisomer Effects on the Optical Properties of Perylene Esters
Abstract: Perylene esters, specifically perylene bisimides (PBIs), are a class of high-performance organic dyes renowned for their exceptional photostability, high molar absorptivity, and strong fluorescence.[1][2] These properties make them invaluable in a range of applications, including organic electronics, photovoltaics, and bio-imaging.[1] The optical and electronic characteristics of PBIs can be precisely tuned by chemical modification, particularly through substitution at the perylene core's "bay" positions (1, 6, 7, and 12). This guide provides an in-depth analysis of how regioisomerism—the phenomenon of compounds having the same molecular formula but differing in the position of substituents on the aromatic core—critically influences the optical properties of disubstituted perylene esters. We will focus on the comparison between 1,7- and 1,6-disubstituted regioisomers, providing experimental data and mechanistic insights for researchers in materials science and drug development.
Introduction: The Significance of Regioisomerism in Perylene Dyes
Perylene bisimides (PBIs) possess a large, planar aromatic core that facilitates strong π-π stacking, a property that is both a feature and a challenge.[2] While aggregation is useful for applications like organic semiconductors, it often leads to fluorescence quenching in solution, which is detrimental for imaging or sensing applications. Functionalization at the bay positions with bulky substituents is a common strategy to induce steric hindrance, twisting the planar perylene core and thereby inhibiting aggregation and preserving fluorescence in the solid state or at high concentrations.
The synthesis of disubstituted PBIs, often via bromination of the perylene core followed by nucleophilic substitution, typically yields a mixture of 1,7- and 1,6-regioisomers.[3] While historically often used as a mixture, recent studies have made it clear that the separation and study of pure regioisomers are crucial, as the substitution pattern has a profound and often non-intuitive impact on the molecule's photophysical behavior.[4] This guide will dissect these differences, explaining the underlying structural and electronic causes.
Comparative Analysis of Optical Properties: 1,7- vs. 1,6-Regioisomers
The position of two substituents in the bay area dictates the molecule's symmetry and steric profile, which in turn governs its electronic transitions, excited-state lifetime, and aggregation behavior.
Absorption (UV-Vis) Spectra
The absorption spectrum of PBIs is characterized by a strong S₀ → S₁ transition in the visible region (typically 450-600 nm), which exhibits a distinct vibronic structure.[2] The positioning of substituents significantly modulates this absorption profile.
-
1,7-Disubstitution: This substitution pattern is asymmetric along the long axis of the perylene core. With electron-donating groups like phenoxy or pyrrolidinyl, the 1,7-isomers typically show a narrower primary absorption band.[5]
-
1,6-Disubstitution: This isomer is symmetric along the long axis. For many donor-substituted PBIs, the 1,6-regioisomer exhibits a blue-shifted absorption spectrum compared to its 1,7-counterpart.[6][7] Furthermore, the 1,6-isomers often display a second prominent absorption band at a shorter wavelength, leading to broader overall absorption across the visible spectrum.[4][8] For instance, with dipyrrolidinyl substituents, the 1,6-isomer shows a strong absorption band around 560 nm in addition to its lowest energy band near 700 nm, a feature not as pronounced in the 1,7-isomer.[4][8]
Causality: These differences arise from how the substituents perturb the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the perylene core. The 1,6-substitution pattern can lead to a greater twisting of the perylene backbone due to increased steric repulsion between the bay substituents and the imide groups. This twisting disrupts the π-conjugation more significantly than in the 1,7-isomer, leading to a higher energy gap and a blue-shifted absorption.[5] Theoretical calculations confirm that the substitution position markedly affects the electron density distribution in the frontier molecular orbitals.[9]
Emission (Fluorescence) Properties
The fluorescence of perylene esters is highly sensitive to their environment and molecular structure. Regioisomerism plays a critical role in determining fluorescence quantum yields (ΦF) and lifetimes (τF).
-
General Trend: For a range of electron-donating substituents, the 1,7-regioisomer consistently exhibits a higher fluorescence quantum yield and a longer fluorescence lifetime compared to the 1,6-regioisomer.[4][5][8]
Causality: The lower fluorescence efficiency in 1,6-isomers is often attributed to their more twisted core. This increased non-planarity can promote non-radiative decay pathways, such as internal conversion, which compete with fluorescence. The steric strain in the 1,6-isomer can lead to more vibrational modes that facilitate the dissipation of the excited-state energy as heat rather than light.[10]
Quantitative Data Summary
The following table summarizes representative photophysical data for dodecylthio-substituted PDI regioisomers in toluene, illustrating the typical trends discussed.
| Regioisomer | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |
| 1,7-Thio-PDI | 574 | 622 | 0.85 | 8.3 |
| 1,6-Thio-PDI | 562 | 605 | 0.54 | 6.6 |
Data sourced from reference[5].
This data clearly demonstrates the superior fluorescence performance of the 1,7-isomer in this specific case, with a quantum yield over 50% higher than its 1,6-counterpart.[5]
Visualizing the Structural Difference
The fundamental difference between the 1,7- and 1,6-regioisomers is their geometry. The following diagrams illustrate the distinct placement of substituents ('R') on the perylene core.
Caption: Molecular structures of 1,7- (left) and 1,6- (right) disubstituted perylene cores.
Experimental Protocols
Achieving regioisomerically pure compounds is paramount for accurate comparative studies. The process involves synthesis, separation, and rigorous characterization.
Workflow for Synthesis, Separation, and Characterization
The following workflow outlines the essential steps from starting material to purified regioisomers.
Caption: Standard workflow for obtaining and analyzing pure PDI regioisomers.
Step-by-Step Protocol: Spectroscopic Analysis
Objective: To measure and compare the absorption and emission properties of purified 1,7- and 1,6-PDI regioisomers.
Materials:
-
Purified 1,7- and 1,6-PDI regioisomer samples.
-
Spectroscopic grade solvent (e.g., Toluene, Dichloromethane).
-
Quartz cuvettes (1 cm path length).
-
Dual-beam UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Solution Preparation (Self-Validation):
-
Prepare stock solutions of each regioisomer in the chosen solvent at a known concentration (e.g., 1 mM). Ensure complete dissolution.
-
From the stock, prepare a series of dilute solutions for analysis (e.g., 1 µM to 10 µM). This concentration range is typically suitable to avoid aggregation effects that can distort spectra.
-
Causality: Working with dilute solutions ensures that the measured properties are intrinsic to the individual molecules and not influenced by intermolecular interactions.
-
-
UV-Vis Absorption Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.[2]
-
Measure the absorption spectrum of each sample solution from the UV to the near-IR range (e.g., 300-800 nm).
-
Identify the wavelength of maximum absorption (λabs) and the overall spectral shape for each regioisomer.
-
-
Fluorescence Emission Measurement:
-
Using the same solutions, measure the fluorescence emission spectra.
-
Set the excitation wavelength (λex) to the main absorption maximum (λabs) determined in the previous step.
-
Causality: Exciting at the absorption maximum ensures the most efficient promotion to the excited state, yielding the strongest possible emission signal for analysis.
-
Record the emission spectrum and identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Comparative Method):
-
Measure the absorbance and integrated fluorescence intensity of a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).
-
Measure the absorbance and integrated fluorescence intensity of the PDI samples under identical instrument settings. Ensure the absorbance of all solutions at the excitation wavelength is low (< 0.1) to prevent inner filter effects.
-
Calculate the quantum yield using the standard formula, correcting for the refractive index of the solvents.
-
Conclusion
The strategic placement of substituents on the perylene core is a powerful tool for tuning the molecule's optical and electronic properties. The distinction between 1,7- and 1,6-regioisomers is not trivial; it fundamentally alters the molecule's geometry, electronic structure, and subsequent photophysical behavior. Key takeaways for researchers are:
-
1,7-regioisomers generally offer superior fluorescence properties (higher quantum yields and longer lifetimes), making them prime candidates for applications in bio-imaging, sensing, and as fluorescent probes.[5][8]
-
1,6-regioisomers often exhibit broader absorption spectra, which can be advantageous for light-harvesting applications in organic photovoltaics.[4] Their inherently lower fluorescence can also be a desirable trait in applications where non-radiative energy transfer is the goal.
-
The synthesis of bay-substituted perylene esters will almost always produce a mixture of regioisomers. Meticulous separation and purification are non-negotiable for developing structure-property relationships and for the fabrication of high-performance devices.[11][12][13]
By understanding and controlling the effects of regioisomerism, scientists can rationally design and synthesize next-generation perylene-based materials with tailored properties for a vast array of advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioisomers of perylenediimide: synthesis, photophysical, and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of the substitution position on spin communication in photoexcited perylene–nitroxide dyads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,6- and 1,7-regioisomers of asymmetric and symmetric perylene bisimides: synthesis, characterization and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of regioisomerically pure 1,7-disubstituted perylene bisimide dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Elucidation: A Comparative Guide to Confirming the Molecular Structure of 3,9-Perylenedicarboxylic Acid via Single-Crystal X-ray Diffraction
For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which a compound's properties, reactivity, and potential applications are understood. This guide provides an in-depth technical comparison focused on the definitive structural confirmation of 3,9-perylenedicarboxylic acid, a key perylene-based dye intermediate used in the synthesis of pigments and electronic materials.[1] While a suite of analytical techniques can provide structural clues, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unequivocal atomic-level detail.[2][3][4]
This guide will navigate the causality behind the experimental choices in an SCXRD workflow, present a detailed protocol for the analysis of this compound, and objectively compare this "gold standard" technique with viable alternatives.
The Imperative of Structural Confirmation for this compound
This compound (C₂₂H₁₂O₄) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) with carboxylic acid functionalities at the 3 and 9 positions.[5][6] These functional groups are critical to its utility, influencing its solubility, electronic properties, and ability to engage in intermolecular interactions such as hydrogen bonding. While spectroscopic methods can confirm the presence of the perylene core and carboxylic acid groups, only a high-resolution technique like SCXRD can definitively establish:
-
Unambiguous Connectivity: Absolute confirmation of the substitution pattern.
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
-
Supramolecular Assembly: The arrangement of molecules in the crystal lattice, dictated by intermolecular forces. This is crucial for understanding the material's bulk properties.
-
Absolute Configuration: In the case of chiral molecules, SCXRD can determine the absolute stereochemistry.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides a detailed three-dimensional map of the electron density within a crystal, from which the positions of individual atoms can be inferred.[3] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered arrangement of atoms in a single crystal.[3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol: A Hypothetical Case for this compound
1. Crystallization:
-
Rationale: The success of SCXRD is entirely dependent on obtaining high-quality single crystals.[13] For organic molecules, slow evaporation or vapor diffusion are common and effective techniques.[13] The choice of solvent is critical; it must be one in which the compound has moderate solubility.
-
Procedure (Slow Evaporation):
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dimethylformamide or a mixture of solvents) with gentle heating to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for the formation of small, well-defined crystals.
-
2. Crystal Selection and Mounting:
-
Rationale: An ideal crystal for SCXRD is typically between 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects.[14] The crystal is mounted on a goniometer head for precise rotation in the X-ray beam.
-
Procedure:
-
Under a microscope, select a suitable crystal.
-
Carefully coat the tip of a glass fiber or a cryoloop with a minimal amount of viscous oil (e.g., Paratone-N).
-
Gently touch the oiled tip to the selected crystal to pick it up.
-
Mount the fiber/loop onto a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to better quality diffraction data.[4]
-
3. Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3] This ensures that a complete dataset of reflections is measured.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Perform a preliminary scan to determine the crystal quality and unit cell parameters.
-
Based on the preliminary data, devise a data collection strategy to ensure high completeness and redundancy.
-
Execute the full data collection run, which can take several hours.
-
4. Data Reduction and Structure Solution:
-
Rationale: The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. The "phase problem" is then solved to generate an initial electron density map.[2]
-
Procedure:
-
Integrate the raw data to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Determine the space group from the symmetry of the diffraction pattern and systematic absences.
-
Solve the structure using direct methods or Patterson methods to obtain initial phases and build a preliminary molecular model.
-
5. Structure Refinement and Validation:
-
Rationale: The initial model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions.
-
Procedure:
-
Refine the atomic coordinates, and thermal parameters using least-squares methods.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Generate a final crystallographic information file (CIF).
-
Illustrative Data Presentation
A successful SCXRD experiment on this compound would yield a set of crystallographic data that can be summarized as follows. The data presented in Table 1 is illustrative and represents typical values for a small organic molecule.
Table 1: Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Chemical Formula | C₂₂H₁₂O₄ |
| Formula Weight | 340.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.12, 15.45, 11.23 |
| α, β, γ (°) | 90, 109.5, 90 |
| Volume (ų) | 1325.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.705 |
| R-factor (R1) | < 0.05 |
| Goodness-of-Fit (GOF) | ~1.0 |
A Comparative Analysis of Alternative Structural Elucidation Techniques
While SCXRD is the definitive method, other techniques provide valuable, often complementary, structural information. The choice of technique often depends on the nature of the sample and the specific questions being asked.
Caption: Decision workflow for selecting a structural analysis technique.
Powder X-ray Diffraction (PXRD)
PXRD is used when a sample is a microcrystalline powder and suitable single crystals cannot be grown.[13] Instead of discrete diffraction spots, PXRD produces a diffraction pattern of concentric rings, which are plotted as intensity versus diffraction angle (2θ).
-
Advantages: Requires less sample preparation and can be performed on much smaller crystals than SCXRD. It is excellent for identifying the crystalline phase of a bulk sample.
-
Limitations: The one-dimensional nature of the data leads to significant peak overlap, making it very difficult to solve a completely unknown structure.[15] The resolution is inherently lower than SCXRD, and it does not provide the same level of precision for atomic positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.
-
Advantages: It is a non-destructive technique that provides information about the molecule's structure in its natural solution state. It can give insights into molecular dynamics.
-
Limitations: NMR provides information about the average structure in solution and does not describe the solid-state packing and intermolecular interactions that are revealed by SCXRD. For complex molecules, signal overlap can make interpretation challenging.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[16][17] They are excellent for identifying the presence of specific functional groups.
-
Advantages: These techniques are fast, require minimal sample preparation, and are highly sensitive to the presence of functional groups like the carboxylic acid C=O and O-H stretches in this compound.[18][19] Raman spectroscopy is particularly useful for differentiating between polymorphs (different crystal packing arrangements of the same molecule).[20][21][22]
-
Limitations: While excellent for functional group identification, IR and Raman spectroscopy do not provide a complete three-dimensional picture of the molecule's structure or information about bond lengths and angles.[23][24]
Summary Comparison
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| Single-Crystal XRD (SCXRD) | Definitive 3D atomic arrangement, bond lengths/angles, crystal packing.[3][4] | High-quality single crystal | Unambiguous and high-resolution structural data. | Requires suitable single crystals, which can be difficult to grow.[13] |
| Powder XRD (PXRD) | Crystalline phase identification, unit cell parameters, degree of crystallinity.[13] | Microcrystalline powder | Rapid analysis of bulk materials, minimal sample prep. | Lower resolution, difficult for de novo structure solution.[2] |
| NMR Spectroscopy | Atomic connectivity, chemical environment in solution, molecular dynamics. | Soluble sample | Provides structural information in solution, non-destructive. | Does not provide solid-state packing information. |
| IR & Raman Spectroscopy | Presence of functional groups, information on molecular vibrations.[16][23] | Solid, liquid, or gas | Fast, sensitive to functional groups, good for polymorph screening (Raman).[20][21][22] | Does not provide a complete 3D structure.[24] |
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray diffraction stands as the unparalleled gold standard. It is the only technique that can provide a complete and high-resolution picture of the molecule's three-dimensional structure, including the precise arrangement of atoms and the nuances of its crystal packing. While techniques like powder XRD, NMR, and vibrational spectroscopy are invaluable for providing complementary and confirmatory data, they cannot replace the definitive insights offered by SCXRD. For researchers and developers working with novel compounds, mastering the principles and practice of single-crystal X-ray diffraction is an essential step toward understanding and harnessing the full potential of their materials.
References
- 1. This compound|lookchem [lookchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Crystallography Open Database: Search results [qiserver.ugr.es]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. tugraz.at [tugraz.at]
- 16. Vibrational Spectrocopy - CATCO [s3.smu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Infrared and Raman spectroscopic study of carboxylic acids in heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. ias.ac.in [ias.ac.in]
- 20. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. lbt-scientific.com [lbt-scientific.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,9-Perylenedicarboxylic Acid
Introduction: 3,9-Perylenedicarboxylic acid (CAS No. 6364-19-8) is a stable, polycyclic aromatic hydrocarbon derivative widely utilized as a key intermediate in the synthesis of high-performance pigments and advanced electronic materials.[] Its robust chemical nature and specific hazard profile demand a meticulous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and the preservation of environmental integrity. Adherence to these procedures is critical for maintaining compliance with local, state, and federal regulations.[2]
Section 1: Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is an organic solid that, while not flammable or combustible, presents irritation hazards.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 6364-19-8 | [4][5] |
| Molecular Formula | C₂₂H₁₂O₄ | [3][4][6] |
| Molecular Weight | 340.33 g/mol | [3][4] |
| Appearance | Solid (form may vary) | N/A |
| pKa | 3.03 ± 0.30 (Predicted) | [][7] |
| Storage Temperature | Room Temperature |[3][8][9] |
Core Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[3]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[3]
-
Chemical Incompatibilities: This compound is incompatible with strong oxidizing agents.[3] It is crucial to prevent contact with such materials during storage and disposal to avoid potentially hazardous reactions.
-
Decomposition: When exposed to fire conditions, it can decompose to form hazardous products, primarily carbon oxides.[3]
Section 2: Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with the consistent use of appropriate PPE. The selection of PPE is directly informed by the substance's hazard profile.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves | Provides a sufficient barrier against skin contact and irritation. Always use proper glove removal technique to avoid contaminating skin.[3] |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards, this is essential to prevent eye contact and serious irritation from dust or splashes.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required if handling large quantities or if engineering controls (like a fume hood) are inadequate to prevent dust generation.[2] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][6]
-
Avoid all direct contact with skin and eyes.[6]
-
When handling, do not eat, drink, or smoke.[2]
-
Wash hands thoroughly with soap and water after handling is complete.[3]
Section 3: Pre-Disposal Waste Collection and Storage
Proper segregation and storage of chemical waste are foundational to a safe disposal process. This step prevents accidental chemical reactions and ensures the waste is managed correctly by disposal professionals.
-
Use a Dedicated Waste Container: Designate a specific, compatible container for this compound waste. High-density polyethylene (HDPE) containers are recommended for their chemical resistance.
-
Ensure Chemical Compatibility: Never mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[3][10] Incompatible mixing can lead to dangerous reactions.
-
Labeling is Critical: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6364-19-8"
-
Associated Hazards: "Skin and Eye Irritant"
-
Accumulation Start Date
-
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[3][6] Store it in a cool, dry, and well-ventilated area designated for hazardous waste, away from general laboratory traffic and incompatible materials.[6]
Section 4: Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated chemical waste. Due to its complex aromatic structure, it is not suitable for drain disposal or commingling with general refuse.
Step 1: Characterize and Segregate Waste
-
Solid Waste: Collect unadulterated solid this compound, including residues from weighing papers, in your designated hazardous waste container.
-
Contaminated Labware: Collect items like gloves, wipes, or disposable labware that are grossly contaminated. These items must be placed in the same dedicated hazardous waste container. Do not dispose of these in the regular trash.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
Step 2: Neutralization is NOT Recommended While many simple carboxylic acids can be neutralized to a pH between 5.5 and 9.5 and disposed of via the sanitary sewer, this practice is not advised for this compound.[11] The environmental fate and potential aquatic toxicity of its neutralized salt are not well-documented. The precautionary principle mandates that complex aromatic compounds like this should not be intentionally released into the environment.
Step 3: Arrange for Professional Disposal The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13]
-
Follow your organization's specific procedures for requesting a hazardous waste pickup.
-
Ensure your container is properly labeled and sealed before the scheduled pickup.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.[14]
Section 5: Emergency Procedures - Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Ensure Safety: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in Section 2, including respiratory protection if necessary.
-
Prevent Spread: Prevent the spilled material from entering drains or waterways.[2][3]
-
Clean-Up:
-
For Dry Spills: Gently sweep or vacuum the solid material. Use a vacuum cleaner equipped with a HEPA filter to avoid generating dust.[2] Dampening the material slightly with water may help prevent it from becoming airborne, but avoid making a slurry.[2]
-
For Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
-
Collect Waste: Place all contaminated absorbent material and sweepings into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the spill clean-up waste container and arrange for professional disposal as described in Section 4.
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. zellbio.eu [zellbio.eu]
- 4. This compound | C22H12O4 | CID 80718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6364-19-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. goldbio.com [goldbio.com]
- 9. This compound|lookchem [lookchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Navigating the Safe Handling of 3,9-Perylenedicarboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The effective and safe handling of chemical reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, actionable information for the use of 3,9-Perylenedicarboxylic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment while advancing scientific frontiers.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid, powdered organic compound. While specific toxicity data is limited, the primary hazards, as outlined in its Safety Data Sheet (SDS), are skin and eye irritation, and respiratory tract irritation. The fine, dusty nature of the powder necessitates stringent controls to prevent inhalation and inadvertent contact.
Core Safety Principles:
-
Minimize Exposure: The fundamental principle is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.
-
Engineering Controls First: Always handle this compound within a certified chemical fume hood to control airborne particulates.
-
PPE as the Last Line of Defense: Personal protective equipment is essential, but it complements, rather than replaces, safe work practices and engineering controls.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling larger quantities or during prolonged procedures to protect against potential tears or contamination. |
| Eye Protection | Chemical safety goggles | Offers superior protection against dust particles compared to safety glasses. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosol generation. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential for preventing the inhalation of fine powder. The specific type of respirator should be determined by a workplace hazard assessment. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned and the sleeves are of an appropriate length. |
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, ensuring that each step reinforces a safe handling environment.
Preparation:
-
Designate a Handling Area: All weighing and manipulation of this compound must occur within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and PPE are readily available.
-
Verify Fume Hood Function: Confirm that the fume hood is operating correctly by checking the airflow monitor.
Handling:
-
Don PPE: Put on all required PPE in the correct order: lab coat, respirator, eye protection, and then gloves.
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance within the fume hood.
-
Carefully open the container of this compound, avoiding any sudden movements that could create dust.
-
Use a clean spatula to transfer the desired amount of powder to the weigh boat.
-
Securely close the primary container immediately after use.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled.
-
Post-Handling:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
Waste Segregation is Critical:
-
Solid Waste: All solid waste, including unused this compound, contaminated weigh boats, gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
Workflow for Waste Disposal:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
